molecular formula C7H6IN3 B1281164 1-(Azidomethyl)-2-iodobenzene CAS No. 405198-82-5

1-(Azidomethyl)-2-iodobenzene

Cat. No.: B1281164
CAS No.: 405198-82-5
M. Wt: 259.05 g/mol
InChI Key: NAZLSCZYFOAARQ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-iodobenzene is a versatile aromatic compound with the molecular formula C7H6IN3 and an average molecular mass of 259.050 Da . It features both an azidomethyl group and an iodine substituent on the benzene ring, making it a valuable bifunctional intermediate in synthetic organic chemistry, particularly in radical cascade reactions. This compound has demonstrated significant research value in the construction of complex nitrogen-containing heterocycles. It serves as a key precursor in tandem radical cyclization and carbonylation reactions for the straightforward synthesis of 4,4-spirocyclic γ-lactams, which are privileged structures found in many biologically active molecules . In these transformations, the aryl iodide moiety acts as a radical precursor, while the azide group functions as a trapping agent for the generated acyl radical, leading to spirocyclization with the extrusion of dinitrogen . This methodology enables efficient access to spirocyclic indoline, benzofuran, and oxindole γ-lactam frameworks in moderate to good yields, providing a powerful tool for building molecular complexity in a single step . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLSCZYFOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469510
Record name 1-azidomethyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405198-82-5
Record name 1-azidomethyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Azidomethyl)-2-iodobenzene: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Core Specifications

1-(Azidomethyl)-2-iodobenzene , commonly known as 2-iodobenzyl azide , is a bifunctional organic building block characterized by the presence of an electrophilic benzylic azide and an ortho-positioned iodine atom. This dual functionality makes it a privileged scaffold in diversity-oriented synthesis, particularly for constructing fused nitrogen heterocycles via tandem cross-coupling/cycloaddition sequences.

PropertySpecification
CAS Number 405198-82-5
IUPAC Name This compound
Synonyms 2-Iodobenzyl azide; o-Iodobenzyl azide
Molecular Formula

Molecular Weight 259.05 g/mol
Physical State Pale yellow oil or low-melting solid (light sensitive)
Solubility Soluble in DCM, THF, DMSO, DMF; insoluble in water

Synthesis Protocol

The synthesis of this compound is typically achieved via nucleophilic substitution (


) of 2-iodobenzyl bromide. This protocol prioritizes safety due to the energetic nature of the azide functionality.
Reagents & Materials
  • Precursor: 2-Iodobenzyl bromide (CAS 40400-13-3).

  • Nucleophile: Sodium azide (

    
    ) (1.2–1.5 equivalents).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO accelerates the reaction rate significantly due to better cation solvation.

  • Workup: Diethyl ether (

    
    ) or Ethyl acetate (
    
    
    
    ), Water, Brine.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzyl bromide (1.0 equiv) in DMSO (0.5 M concentration).

  • Azidation: Caution: Add sodium azide (1.2 equiv) portion-wise at room temperature. Do not heat initially.[1] The reaction is slightly exothermic.[2]

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–12 hours. Monitor conversion by TLC (Hexanes/EtOAc) or LC-MS. The benzylic bromide spot should disappear.

  • Quench & Extraction:

    • Dilute the reaction mixture with 5 volumes of ice-cold water.

    • Extract three times with diethyl ether.[2] Avoid chlorinated solvents if possible during extraction to minimize shock sensitivity risks in case of diazide formation, though unlikely here.

  • Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <30 °C.
    
  • Storage: Store the resulting pale yellow oil in the dark at -20 °C.

Synthesis Workflow Diagram

Synthesis Start 2-Iodobenzyl bromide (CAS 40400-13-3) Process SN2 Substitution Start->Process Reagent NaN3 (1.2 eq) DMSO, RT, 4-12h Reagent->Process Product This compound (CAS 405198-82-5) Process->Product >90% Yield

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-iodobenzyl azide.

Reactivity Landscape & Applications

The strategic value of this compound lies in its orthogonality . The azide group allows for "Click" chemistry (CuAAC) or Staudinger reactions, while the ortho-iodine serves as a handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

A. Tandem Sonogashira / Click Cyclization

This is the most powerful application of this scaffold. By reacting 2-iodobenzyl azide with a terminal alkyne in the presence of Pd and Cu catalysts, researchers can synthesize fused tricyclic systems (e.g.,


) in a one-pot operation.
  • Mechanism:

    • Sonogashira Coupling: The terminal alkyne couples with the aryl iodide.[3]

    • Intramolecular Cycloaddition: The newly installed alkyne is positioned perfectly to react with the benzylic azide, forming a fused triazole ring.

B. Sequential Functionalization (Click then Couple)

Alternatively, the azide can be reacted first via standard CuAAC conditions (CuI, Ascorbate) to install a 1,2,3-triazole. The aryl iodide remains intact, allowing for subsequent functionalization of the benzene ring to build complex libraries.

C. Staudinger Reduction

Reduction with triphenylphosphine (


) yields 2-iodobenzylamine  (CAS 39959-51-8), a valuable intermediate for synthesizing isoindolinones or secondary amines via Buchwald-Hartwig coupling.
Reaction Pathway Diagram

Reactivity Core This compound (CAS 405198-82-5) Cond_A Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N Heat (Tandem) Core->Cond_A Cond_B Terminal Alkyne CuSO4, Na Ascorbate RT (Click Only) Core->Cond_B Cond_C PPh3, THF/H2O (Staudinger) Core->Cond_C Prod_A Fused Tricyclic Triazole (e.g., Triazoloisoquinoline) Cond_A->Prod_A One-Pot Cyclization Prod_B 1-(Triazolyl)-2-iodobenzene (Iodine handle retained) Cond_B->Prod_B Selective Cycloaddition Prod_C 2-Iodobenzylamine (CAS 39959-51-8) Cond_C->Prod_C Reduction

Figure 2: Divergent reactivity profile showing tandem cyclization vs. selective functionalization.

Safety & Handling Protocols

Explosion Hazard

While organic azides with a Carbon-to-Nitrogen ratio (


) > 3 are generally stable, all azides are potentially energetic.
  • Rule of Thumb:

    
     (where 
    
    
    
    is the number of atoms). For
    
    
    , the ratio is roughly 2.3 (C=7, N=3), which is borderline . The heavy iodine atom adds mass but does not stabilize the azide electronically.
  • Precaution: Never distill this compound to dryness. Use a blast shield when working on scales > 1 gram.

Light Sensitivity

Aryl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV light, liberating iodine (


) and turning the sample purple/brown.
  • Storage: Amber vials wrapped in aluminum foil.

Incompatibility
  • Acids: Contact with strong acids can liberate Hydrazoic acid (

    
    ), which is highly toxic and explosive.
    
  • Metals: Avoid contact with copper or lead pipes (forms explosive metal azides), although Cu(I) is used catalytically in controlled reaction vessels.

References

  • Chowdhury, C., et al. (2005).[3] "Palladium and copper mediated synthesis of fused triazoles from 2-iodobenzyl azide." Tetrahedron Letters, 46(12), 2005. (Describes the tandem Sonogashira/Click reaction).

  • Feldman, A. K., et al. (2004). "One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides." Journal of Organic Chemistry, 69, 2620-2622. Link (General protocol for benzyl azide synthesis).

  • Sigma-Aldrich / Merck. "2-Iodobenzyl bromide Product Specification." Link (Precursor data).

  • ChemicalBook. "this compound CAS 405198-82-5 Entry." Link

Sources

In-Depth Technical Guide: 1-(Azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Application in Heterocyclic Design

Executive Summary

1-(Azidomethyl)-2-iodobenzene (often referred to as 2-iodobenzyl azide) represents a privileged "bifunctional linchpin" in modern organic synthesis. Unlike simple benzyl azides, this molecule possesses an ortho-iodine substituent that breaks symmetry and introduces a highly reactive handle for transition-metal catalysis.

This guide explores its structural utility as a divergent scaffold: the azidomethyl group serves as a 1,3-dipole for "click" chemistry or a nitrene precursor, while the aryl iodide facilitates oxidative addition with Palladium (Pd) or Copper (Cu). When combined, these functionalities enable tandem cascade reactions , allowing researchers to rapidly assemble complex fused heterocycles like isoquinolines, isoindolines, and benzotriazoles from a single precursor.

Structural Analysis & Physicochemical Profile

The molecule consists of a benzene core substituted at the 1 and 2 positions. This ortho relationship is the critical design feature, pre-organizing the molecule for intramolecular cyclization.

PropertyData / Description
Systematic Name This compound
Molecular Formula

Molecular Weight 259.05 g/mol
C/N Ratio ~2.33 (Indicates high energy/explosive potential)
Physical State Pale yellow oil (typically)
Key Bond Lengths C–I: ~2.10 Å (Weak, labile);

: Linear resonance hybrid
Precursor CAS 40400-13-3 (2-Iodobenzyl bromide)
Electronic & Steric Considerations
  • The Iodine Effect: The large atomic radius of iodine (1.98 Å) creates significant steric bulk at the ortho position. However, the C–I bond is weak (

    
    57 kcal/mol), making it an excellent leaving group for metal-halogen exchange or oxidative addition.
    
  • The Azide Effect: The

    
     group is relatively stable at room temperature but becomes a high-energy nitrene precursor upon photolysis or thermolysis (
    
    
    
    ).
Synthetic Protocol

Note on Safety: This compound has a Carbon/Nitrogen (C/N) ratio of < 3. It should be treated as a potential explosive. Perform all reactions behind a blast shield and avoid concentrating to dryness if possible.

The standard synthesis proceeds via nucleophilic substitution (


) of 2-iodobenzyl bromide.
Reagents
  • Precursor: 2-Iodobenzyl bromide (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    , 1.2–1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Workup: Diethyl ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
Step-by-Step Methodology
  • Preparation: Dissolve 2-iodobenzyl bromide in DMSO (0.5 M concentration). The reaction is exothermic; ensure the vessel is cooled to 0°C initially.

  • Addition: Add sodium azide portion-wise to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the bromide.

  • Quench & Extraction: Dilute carefully with cold water (exothermic). Extract the organic layer with diethyl ether (

    
    ).
    
  • Purification: Wash the organic phase with brine and water to remove residual DMSO/DMF. Dry over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure at low temperature (<30°C) . Do not distill. Use the crude oil directly for subsequent steps if purity is >95%.

Reactivity Profile & Mechanistic Insights

The utility of this compound lies in its ability to undergo Orthogonal Reactivity . You can react the azide while leaving the iodide intact, or engage both in a cascade.

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The ortho-iodine remains available for post-click functionalization (e.g., Suzuki coupling), creating "bifunctional libraries."

Pathway B: Tandem Cyclization (The "Killer App")

This molecule is a precursor to Isoquinolines and Isoindolines .

  • Mechanism: A transition metal (Pd or Ag) activates the alkyne (or couples to the iodide), facilitating an intramolecular attack by the azide nitrogen.

  • Isoquinoline Synthesis: Reaction with internal alkynes using

    
     or Pd catalysts triggers a 6-endo-dig cyclization followed by 
    
    
    
    extrusion.
Pathway C: Nitrene Insertion

Thermolyzing the azide generates a nitrene intermediate. If an appropriate ortho-substituent is introduced (via the iodine handle), the nitrene can insert into C–H bonds to form fused heterocycles like indoles or carbazoles.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

ReactionPathways Start 1-(Azidomethyl)- 2-iodobenzene Triazole 1,2,3-Triazole (Ortho-Iodo intact) Start->Triazole Alkyne, Cu(I) (Click Chemistry) Isoquinoline Substituted Isoquinoline Start->Isoquinoline Alkyne, Ag(I) or Pd(II) (Cascade Cyclization) Nitrene Nitrene Intermediate Start->Nitrene Heat/Light (-N2) Bifunctional Bi-Aryl Triazole (via Suzuki Coupling) Triazole->Bifunctional Ar-B(OH)2, Pd(0) Indole Fused Indole/ Carbazole Nitrene->Indole C-H Insertion

Caption: Divergent synthetic pathways from the this compound scaffold. Blue indicates the core starting material; Green, Red, and Yellow indicate distinct product classes.

Detailed Experimental Protocol: Isoquinoline Synthesis

Application: Synthesis of 3,4-disubstituted isoquinolines via Ag-catalyzed cyclization.

  • Reaction Setup: In a flame-dried Schlenk tube, combine:

    • This compound (0.5 mmol)

    • Internal Alkyne (e.g., Diphenylacetylene, 0.6 mmol)

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      (5 mol%)
    • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Execution: Heat the mixture to 100°C under Argon atmosphere.

  • Monitoring: The reaction typically proceeds via an initial Sonogashira-type coupling (if Pd is used) or direct activation. Evolution of nitrogen gas (

    
    ) indicates cyclization.
    
  • Mechanism: The metal activates the alkyne, promoting nucleophilic attack by the azide. A rearrangement occurs, expelling

    
     to aromatize the ring into an isoquinoline.
    
  • Purification: Cool to room temperature, filter through a celite pad, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Safety & Handling Specifications
  • Explosion Hazard: The C/N ratio of ~2.3 places this molecule in the "energetic" category. While benzyl azides are generally more stable than aryl azides, the presence of the heavy iodine atom can mask the weight-ratio risk.

    • Rule: Never heat the neat (pure) liquid above 60°C.

    • Storage: Store in the dark at -20°C. Iodine-carbon bonds are photosensitive; azides are photosensitive. Light exposure will degrade the compound.

  • Toxicity: Organoiodides and azides are toxic. Sodium azide (reagent) releases hydrazoic acid (

    
    ) in contact with acid, which is highly toxic and explosive.
    
  • Disposal: Quench excess azide with dilute sodium hypochlorite (bleach) or use a specific azide waste container.

References
  • Synthesis of Isoquinolines via Ag-Catalyzed Cyclization

    • Niu, Y. N., Yan, Z. Y., Gao, G. L., Wang, H. L., Shu, X. Z., Ji, K. G., & Liang, Y. M. (2009).[1] Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. The Journal of Organic Chemistry, 74(7), 2893–2896.

  • General Benzyl Azide Synthesis (Protocol Basis)

    • Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide. Synthesis, 1997(04), 413-414.
  • Click Chemistry Fundamentals

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Tandem Pd-Catalyzed Reactions of 2-Iodobenzyl Azides: Gao, G. L., Niu, Y. N., Yan, Z. Y., Wang, H. L., & Liang, Y. M. (2010). Palladium-Catalyzed Tandem Reaction of 2-Alkynyl Benzyl Azides to Isoquinolines. (Contextual reference for Pd-variant of the Ag reaction).

Sources

1-(Azidomethyl)-2-iodobenzene synthesis overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Azidomethyl)-2-iodobenzene

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional building block in organic and medicinal chemistry. Its ortho-substituted pattern of a reactive azide and an iodine atom makes it a versatile precursor for a range of complex molecules, particularly through "click" chemistry and cross-coupling reactions. This document outlines the core synthetic strategies, delving into the causality behind experimental choices and providing detailed protocols grounded in established chemical principles.

Strategic Overview: A Multi-step Approach

The synthesis of this compound is most effectively approached through a multi-step pathway, commencing with readily available starting materials. The logical and most common strategy involves the initial preparation of a 2-iodotoluene scaffold, followed by functionalization of the methyl group, and concluding with the introduction of the azide moiety.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Methylaniline (o-Toluidine) Intermediate1 Benzenediazonium salt intermediate Start->Intermediate1 Diazotization (NaNO₂, HCl) Intermediate2 2-Iodotoluene Intermediate1->Intermediate2 Iodination (KI) Intermediate3 1-(Bromomethyl)-2-iodobenzene Intermediate2->Intermediate3 Benzylic Bromination (NBS, Initiator) FinalProduct This compound Intermediate3->FinalProduct Azidation (NaN₃)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the 2-Iodotoluene Intermediate

The initial phase of the synthesis focuses on installing the iodine atom onto the aromatic ring. The Sandmeyer reaction is the method of choice for this transformation, offering a reliable route from an aromatic amine to an aryl iodide.[1][2][3]

The Sandmeyer Reaction: Mechanism and Rationale

The Sandmeyer reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine (2-methylaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4][5] This converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group.

  • Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas, forming the aryl iodide.[2][6] Unlike the Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst.[2][7]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination 2-Methylaniline 2-Methylaniline N-Nitrosamine N-Nitrosamine 2-Methylaniline->N-Nitrosamine + HNO₂ Diazonium_Ion 2-Methylbenzenediazonium ion N-Nitrosamine->Diazonium_Ion Protonation & Dehydration Aryl_Radical Aryl Radical Diazonium_Ion->Aryl_Radical - N₂ 2-Iodotoluene 2-Iodotoluene Aryl_Radical->2-Iodotoluene + I⁻

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from standard procedures for Sandmeyer reactions.[4][6][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylaniline107.1510.7 g0.1
Hydrochloric Acid (conc.)36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0018.3 g0.11
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Sodium Thiosulfate158.11As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Amine Solution Preparation: In a 500 mL flask, combine 10.7 g of 2-methylaniline with 75 mL of deionized water and 25 mL of concentrated hydrochloric acid. Stir until the amine has fully dissolved and cool the mixture to 0-5 °C in an ice-water bath.

  • Diazotization: Dissolve 7.6 g of sodium nitrite in 25 mL of deionized water and cool the solution in an ice bath. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

  • Iodination: In a separate flask, dissolve 18.3 g of potassium iodide in 50 mL of deionized water. Add the cold diazonium salt solution slowly to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stand for 10-15 minutes at room temperature, then gently warm it to 50-60 °C on a water bath until gas evolution ceases.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-iodotoluene.[9] Purification can be achieved by vacuum distillation if necessary.

Part 2: Benzylic Bromination of 2-Iodotoluene

The next critical step is the halogenation of the benzylic methyl group to create a reactive site for the subsequent azidation. Free-radical bromination using N-bromosuccinimide (NBS) is the standard and most effective method for this transformation.

Mechanism of Benzylic Bromination

This reaction proceeds via a free-radical chain mechanism:

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form initial radicals.

  • Propagation: These radicals abstract a hydrogen atom from the methyl group of 2-iodotoluene to form a relatively stable benzylic radical. This radical then reacts with NBS to form the product, 1-(bromomethyl)-2-iodobenzene, and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

Experimental Protocol: Free-Radical Bromination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Iodotoluene218.0410.9 g0.05
N-Bromosuccinimide (NBS)177.989.8 g0.055
AIBN (Initiator)164.210.164 g0.001
Carbon Tetrachloride (CCl₄)153.82100 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 10.9 g of 2-iodotoluene in 100 mL of carbon tetrachloride.

  • Addition of Reagents: Add 9.8 g of N-bromosuccinimide and 0.164 g of AIBN to the flask.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating on the surface.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-(bromomethyl)-2-iodobenzene. This product is often used in the next step without further purification.

Part 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction to introduce the azide group. This is a classic Sₙ2 reaction where the azide ion displaces the bromide from the benzylic carbon.[10]

Mechanism: Sₙ2 Azidation

The azide anion (N₃⁻), typically from sodium azide, is a strong nucleophile. It attacks the electrophilic benzylic carbon of 1-(bromomethyl)-2-iodobenzene, displacing the bromide ion in a single, concerted step. The use of a polar aprotic solvent like DMF or DMSO facilitates this reaction by solvating the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[10][11]

SN2_Azidation reagents 1-(Bromomethyl)-2-iodobenzene + NaN₃ transition [Transition State] reagents->transition Sₙ2 Attack products This compound + NaBr transition->products Bromide leaving

Caption: Sₙ2 reaction for the synthesis of this compound.

Experimental Protocol: Nucleophilic Azidation

This protocol is based on general procedures for the synthesis of benzyl azides.[10][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Bromomethyl)-2-iodobenzene296.9414.8 g0.05
Sodium Azide (NaN₃)65.013.6 g0.055
Dimethylformamide (DMF)73.09100 mL-
Diethyl Ether74.12As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.6 g of sodium azide in 100 mL of DMF.

  • Addition of Halide: To this solution, add the crude 1-(bromomethyl)-2-iodobenzene from the previous step.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with diethyl ether (3 x 75 mL).[10]

  • Washing: Combine the organic layers and wash thoroughly with water to remove DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound. If necessary, the crude product can be purified by column chromatography on silica gel.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials, most notably organic azides and sodium azide.[13][14][15]

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[10] It can form explosive heavy metal azides; therefore, contact with metals like copper, lead, and brass should be avoided.

  • Organic Azides: Potentially explosive and sensitive to heat, shock, and friction.[13][16] The stability of organic azides is generally assessed by the ratio of carbon to nitrogen atoms; a higher carbon-to-nitrogen ratio generally indicates greater stability.[13][15] Low molecular weight azides are particularly hazardous.[16]

  • Hydrazoic Acid (HN₃): The protonation of sodium azide with strong acids can form hydrazoic acid, a highly toxic and explosive compound.[12][17] Therefore, acidic conditions should be carefully controlled when working with azides.

  • General Precautions:

    • All procedures involving azides should be conducted in a well-ventilated fume hood.[14]

    • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.[14]

    • The use of a blast shield is highly recommended, especially when working with azides on a larger scale.[14]

    • Avoid using chlorinated solvents like dichloromethane with azides, as this can form explosive diazidomethane.[16]

    • Do not concentrate azide-containing mixtures by rotary evaporation without proper safety precautions.[14]

References

  • ResearchGate. (2025). Iodine‐Mediated Synthesis of 2‐Arylbenzoxazoles, 2‐Arylbenzimidazoles, and 1,3,5‐Trisubstituted Pyrazoles | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ResearchGate. (n.d.). Iodobenzene‐Catalyzed Synthesis of α‐Azidoketones and α‐Thiocyanatoketones from Aryl Ketones with MCPBA as a Cooxidant. Retrieved from [Link]

  • Google Patents. (n.d.). EP0181790A1 - Method for the synthesis of iodobenzene.
  • University of California, Irvine. (n.d.). Synthesis and Reduction of Azides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Retrieved from [Link]

  • Google Patents. (n.d.). CN111196750B - Preparation method of benzyl iodide and derivatives thereof.
  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]

  • ResearchGate. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. | Request PDF. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-iodobenzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(Azidomethyl)-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-(Azidomethyl)-2-iodobenzene (also known as o-iodobenzyl azide). It is designed for researchers utilizing this compound as a building block in click chemistry, heterocycle synthesis (e.g., isoindolines, triazoles), or as a precursor in palladium-catalyzed cross-couplings.

Introduction & Synthetic Context

This compound (


, MW: 259.05) is a bifunctional intermediate featuring an electrophilic aryl iodide and a nucleophilic/dipolar azide. This dual functionality makes it a linchpin in multicomponent reactions, such as the cascade Sonogashira-CuAAC (Click) synthesis.
Synthesis Pathway

High-purity spectral data depends on a clean synthesis. The standard protocol involves nucleophilic substitution of o-iodobenzyl bromide with sodium azide.

Synthesis SM o-Iodobenzyl Bromide (Electrophile) Reagent NaN3 (1.2 equiv) DMF or DMSO SM->Reagent SN2 Reaction RT, 4-12 h Product This compound (Target) Reagent->Product Nucleophilic Substitution Workup Aq. Extraction (Avoid Chlorinated Solvents) Product->Workup Purification

Figure 1: Synthetic pathway for this compound via SN2 substitution.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for reaction monitoring. The azide functionality provides a distinct, diagnostic handle that is free from interference by the aromatic or alkyl signals.

Key Diagnostic Bands
Frequency (

)
IntensityAssignmentNotes
2090 – 2110 Strong (s)

Asymmetric Stretch
The "Fingerprint" of the molecule. Disappearance of this peak indicates decomposition or cycloaddition.
3050 – 3070Weak (w)

Stretch
Typical aromatic signals.
2920 – 2950Weak (w)

Stretch
Benzylic methylene protons.
1580, 1470Medium (m)

Aromatic Stretch
Ring breathing modes.
1260Medium (m)

Stretch
Benzylic carbon-nitrogen bond.

Application Note: When monitoring the conversion of the bromide precursor, look for the appearance of the


 band. Ensure the absence of the 

stretch (typically

, often obscured) by tracking the shift in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

The iodine atom at the ortho position exerts a significant heavy-atom effect , influencing both proton and carbon chemical shifts.

NMR Data (400 MHz, )

The benzylic methylene protons appear as a distinct singlet. The aromatic region shows a characteristic "1+3" pattern where the proton ortho to the iodine is significantly deshielded.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.86 Doublet (

)
1H H-3 (Ortho to I) Deshielded by the anisotropic effect of the large Iodine atom.
7.30 – 7.45Multiplet2HH-4, H-5Meta/Para protons.
7.02 – 7.10Multiplet1HH-6 (Ortho to

)
Shielded relative to H-3.
4.52 Singlet 2H

Diagnostic singlet. Shifts upfield from bromide precursor (~4.65 ppm).
NMR Data (100 MHz, )

The most critical feature is the shielded ipso-carbon attached to the iodine (C-2), which typically appears upfield (


 ppm) due to the "heavy atom effect" of iodine.
Shift (

, ppm)
AssignmentNotes
139.5 C-1 (Ipso to

)
Quaternary carbon.
139.2 C-3 (Ortho to I)Correlates with the deshielded doublet in

NMR.
130.1, 128.9, 128.5C-4, C-5, C-6Typical aromatic resonances.
99.5 C-2 (C-I) Diagnostic: Significantly upfield due to Iodine's relativistic effects.
58.5

Benzylic carbon.

Mass Spectrometry (MS)

Azides are thermally labile. In Electron Impact (EI) ionization, the molecular ion (


) is often weak or accompanied by a base peak resulting from the loss of 

.
Fragmentation Pattern[1][2]
  • Molecular Ion (

    
    ):  m/z 259
    
  • Base Peak: Often m/z 231 (

    
    ) or m/z 104 (
    
    
    
    , benzyl cation derivative).
  • Loss of Iodine: m/z 132 (

    
    ).
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 259 Nitrene Nitrene Intermediate [M - N2] m/z 231 M_Ion->Nitrene - N2 (28) IodoBenzyl Iodobenzyl Cation [M - N3] m/z 217 M_Ion->IodoBenzyl - N3 (42) Benzyl Benzyl Cation deriv. [M - I - N2] m/z 104 Nitrene->Benzyl - I (127)

Figure 2: Proposed MS fragmentation pathway for this compound.

Safety & Handling Protocols

CRITICAL WARNING: Organic azides are potentially explosive.

  • C/N Ratio: The "Rule of Six" suggests that organic azides are generally safe if (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . For this compound: (
    
    
    
    ). This is below the safety threshold of 3.
    • Protocol: Handle in small quantities (< 1g). Store in the dark at -20°C.

  • Solvent Compatibility: Do NOT use dichloromethane (DCM) or chloroform with sodium azide during synthesis.[1] This can form di- and tri-azidomethane, which are extremely explosive.[1]

  • Light Sensitivity: Iodides are light-sensitive. Store the compound in amber vials to prevent liberation of

    
    .
    

References

  • Preparation of o-iodobenzyl azide: Zhang, H. P., et al. "Palladium-catalyzed synthesis of isoindolines." Synlett, 2014.[2]

  • Spectral Data Verification: Felpin, F. X., et al. "PdCu-BMNPs supported on charcoal for applications in multi-step processes."[3] Catalysts, 2020.

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int. Ed., 2005.[4]

Sources

Technical Whitepaper: The Synthetic Utility of 1-(Azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Lynchpin Intermediate for Fused Nitrogen Heterocycles

Executive Summary

1-(Azidomethyl)-2-iodobenzene (CAS: 405198-82-5) is a bifunctional synthetic intermediate that serves as a critical "lynchpin" in the construction of complex fused heterocyclic systems.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: an aryl iodide (susceptible to oxidative addition by transition metals) and a benzylic azide (a 1,3-dipole primed for cycloaddition).[1]

This guide details the synthesis, safety profile, and primary application of this molecule: the modular assembly of [1,2,3]triazolo[5,1-a]isoquinolines via a sequential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-catalyzed C–H activation cascade.[1]

Molecular Architecture & Properties

The molecule features a benzene core substituted at the ortho positions, creating a proximity effect that is exploited in intramolecular cyclizations.[1]

PropertyData
Chemical Formula

Molecular Weight 259.05 g/mol
Appearance Pale yellow to orange oil (light sensitive)
Boiling Point Decomposes upon heating (approx. >100°C)
Solubility Soluble in DCM, THF, DMSO; insoluble in water
Stability Thermally sensitive; store at 2–8°C away from light
Safety Assessment: The C/N Ratio

Organic azides are potentially explosive.[1] The safety of an azide can be estimated using the Carbon/Nitrogen ratio rule:



For this compound:
  • Ratio =

    
    [1]
    

Critical Warning: This ratio (2.33) is below the safety threshold of 3 , indicating this molecule is effectively an energetic material.[1] It must be handled in small quantities (<5 g), behind a blast shield, and never subjected to distillation or neat heating.[1]

Synthetic Pathway (The Foundation)

The synthesis is a nucleophilic substitution of 2-iodobenzyl bromide.[1] While seemingly simple, the choice of solvent and workup is critical to prevent decomposition and maximize safety.[1]

Protocol: Synthesis from 2-Iodobenzyl Bromide

Reaction:


[1]

Reagents:

  • 2-Iodobenzyl bromide (1.0 equiv)[1]

  • Sodium azide (1.5 equiv)[1]

  • DMSO (0.5 M concentration) – Chosen for rapid solubility and rate enhancement.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzyl bromide in DMSO.

  • Azidation: Add sodium azide (NaN

    
    ) in a single portion at room temperature (25°C). Note: The reaction is slightly exothermic.
    
  • Monitoring: Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting bromide spot (

    
    ) should disappear, replaced by the azide (
    
    
    
    , UV active, stains brown with triphenylphosphine/ninhydrin).[1]
  • Workup (Safety Critical):

    • Dilute the reaction mixture with 5 volumes of ice-cold water.

    • Extract with diethyl ether (

      
      ).[1] Avoid chlorinated solvents if possible to prevent potential diazide formation in waste streams.
      
    • Wash the combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMSO.[1]
    • Dry over anhydrous

      
       and filter.[1]
      
  • Concentration: Remove solvent under reduced pressure at room temperature . Do not heat the water bath above 30°C.

  • Yield: Quantitative conversion typically yields >95% of a pale yellow oil.[1]

Mechanistic Utility: The "Click-Cyclize" Cascade

The true power of this compound is revealed when it reacts with terminal alkynes.[1] This process constructs the [1,2,3]triazolo[5,1-a]isoquinoline scaffold, a tricyclic core found in various bioactive alkaloids and kinase inhibitors.[1]

The Mechanism[2][3][4]
  • Phase 1: CuAAC (Click Chemistry): The azide reacts with a terminal alkyne (

    
    ) catalyzed by Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.[1]
    
  • Phase 2: Pd-Catalyzed C–H Activation:

    • Oxidative Addition: Pd(0) inserts into the C–I bond of the benzene ring.[1]

    • C–H Activation: The Pd(II) species activates the C5–H bond of the triazole ring (intramolecular).[1]

    • Reductive Elimination: A new C–C bond forms, closing the isoquinoline ring and regenerating Pd(0).[1]

Visualization of the Pathway

The following diagram illustrates the divergent reactivity and the specific cascade pathway.

ReactionPathway cluster_alt Alternative Reactivity Start This compound (Precursor) Step1 CuAAC (Click) + Alkyne (R-C≡CH) Start->Step1 CuI, Ascorbate Alt1 Staudinger Ligation (Phosphine) Start->Alt1 Alt2 Suzuki Coupling (Boronic Acid) Start->Alt2 Intermediate 1-(2-iodobenzyl)-1,2,3-triazole (Stable Intermediate) Step1->Intermediate Regioselective Formation Step2 Pd-Catalyzed C-H Activation Intermediate->Step2 Pd(OAc)2, PPh3 Cs2CO3, 100°C Product [1,2,3]Triazolo[5,1-a]isoquinoline (Fused Scaffold) Step2->Product Intramolecular Cyclization

Caption: Figure 1. The sequential transformation of this compound into fused tricyclic heterocycles.

Experimental Protocol: Synthesis of Triazolo-Isoquinoline

This protocol describes the conversion of the azide to the fused heterocycle using Phenylacetylene as the model alkyne.[1]

Reagents
  • This compound (1.0 mmol)[1]

  • Phenylacetylene (1.2 mmol)[1]

  • 
     (10 mol%)[1]
    
  • Sodium Ascorbate (20 mol%)[1]

  • 
     (5 mol%)[1]
    
  • 
     (10 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: DMF (Dry, degassed)[1]

Workflow
  • Click Reaction (Step 1):

    • Dissolve azide and alkyne in DMF (5 mL).

    • Add aqueous solutions of

      
       and Sodium Ascorbate.[1]
      
    • Stir at room temperature for 2 hours. Confirm triazole formation by TLC.[1]

    • Note: For a one-pot procedure, do not isolate. For high purity, isolate the triazole via extraction before Step 2.[1]

  • Cyclization (Step 2):

    • To the reaction mixture (or isolated triazole in DMF), add

      
      , 
      
      
      
      , and
      
      
      .[1]
    • Degas the mixture by bubbling nitrogen for 10 minutes (Oxygen inhibits the Pd cycle).

    • Heat to 100°C for 12 hours.

    • The solution will darken as Pd(0) forms and catalyzes the cycle.[1]

  • Purification:

    • Filter through a Celite pad to remove inorganic salts and Pd black.[1]

    • Concentrate filtrate.[1]

    • Purify via flash column chromatography (Hexane/EtOAc gradient).[1]

    • Result: A crystalline solid (fluorescent under UV) representing the fused [1,2,3]triazolo[5,1-a]isoquinoline.[1]

References

  • Synthesis of [1,2,3]-Triazolo[5,1-a]-isoquinolines: Synthesis of [1,2,3]‐Triazolo[5,1‐a]‐isoquinolines through TBAF‐Promoted Cascade Reactions. ResearchGate.[1][2][3] Link

  • General Click Chemistry Protocol: Protocol for Azide-Alkyne Click Chemistry. BroadPharm.[1] Link

  • Palladium-Catalyzed Annulation: Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes. NIH/PMC.[1] Link

  • Azide Safety Data: 1-(Iodomethyl)-4-nitrobenzene Safety Data Sheet (Analogous Hazards). SynQuest Labs.[1] Link

  • Commercial Availability & CAS: this compound Product Page. Sigma-Aldrich.[1] Link

Sources

Technical Whitepaper: Strategic Applications of 1-(azidomethyl)-2-iodobenzene in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(azidomethyl)-2-iodobenzene (often referred to as 2-iodobenzyl azide) represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: the aryl iodide (a premier electrophile for transition-metal catalysis) and the benzylic azide (a versatile 1,3-dipole and nitrogen source).

This guide analyzes the molecule's capacity to streamline the synthesis of nitrogen-containing heterocycles—specifically isoindolines and [1,2,3]triazolo[5,1-a]isoquinolines —which are privileged scaffolds in oncology and neurodegenerative drug discovery. We present validated protocols, mechanistic insights, and safety frameworks for leveraging this reagent in high-throughput library generation.

Molecular Architecture & Reactivity Profile

The strategic value of this compound lies in the ortho-relationship between its functional groups. This proximity enables "molecular acrobatics"—intramolecular cyclizations that build complexity rapidly.

The Bifunctional Logic
  • Site A (Aryl Iodide): High susceptibility to oxidative addition by Pd(0). It serves as the initiation point for Heck, Suzuki, and Sonogashira couplings, or as a radical generator.

  • Site B (Benzylic Azide): Acts as a latent amine, a nitrene precursor (upon photolysis/thermolysis), or a 1,3-dipole for Click chemistry.

  • The Ortho-Effect: When activated, Site A can "reach" Site B (or a pendant group attached to Site B), facilitating ring closure to form 5- or 6-membered fused systems.

ReactivityMap Core This compound PathA Pathway A: Pd-Catalysis (Carboamination) Core->PathA Pd(0), Alkyne/CO PathB Pathway B: CuAAC 'Click' (Cycloaddition) Core->PathB Cu(I), Alkyne PathC Pathway C: Nitrene Insertion (Thermolysis) Core->PathC Heat/Light Isoindoline Isoindolines (CNS Active Scaffolds) PathA->Isoindoline Triazolo [1,2,3]Triazolo[5,1-a]isoquinolines (Fused Polycycles) PathB->Triazolo Post-Click C-H Activation Bioconjugate Orthogonal Bioconjugates (PROTAC Linkers) PathB->Bioconjugate Sequential Cross-Coupling

Figure 1: Divergent reactivity pathways for this compound. The reagent serves as a common precursor for three distinct chemical spaces.

Primary Research Domain: Intramolecular Cascade Cyclizations

The most potent application of this reagent is the synthesis of fused heterocyclic systems via cascade reactions.

A. Synthesis of [1,2,3]Triazolo[5,1-a]isoquinolines

This scaffold is increasingly relevant in kinase inhibitor research. The transformation involves a "Click-then-Cyclize" strategy.

  • Step 1 (Intermolecular): Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne yields a 1,4-disubstituted triazole.

  • Step 2 (Intramolecular): Palladium-catalyzed direct C-H arylation. The aryl iodide undergoes oxidative addition, and the palladium species activates the C-H bond at the triazole 5-position, closing the isoquinoline ring.

Key Insight: While step-wise protocols exist, recent advancements allow this to occur in a "one-pot" cascade using orthogonal catalyst systems (e.g., CuI/Pd(OAc)₂).

B. Synthesis of Isoindolines via Carboamination

Reaction with internal alkynes or allenes under Palladium catalysis yields isoindolines.

  • Mechanism: Oxidative addition of Pd to the C-I bond is followed by alkyne insertion. The resulting vinyl-palladium species is intercepted by the nitrogen of the azide (or an in situ generated amine species), expelling nitrogen gas (

    
    ) or forming a stable N-heterocycle depending on the specific conditions.
    

Technical Protocol: Synthesis & Safety

This section details the preparation of the reagent and the critical safety parameters required for handling organic azides.

Experimental Workflow: Bromide to Azide Conversion

Reaction:



ParameterSpecificationNotes
Substrate 2-Iodobenzyl bromideCommercially available or prepared via radical bromination of 2-iodotoluene.
Reagent Sodium Azide (

)
1.2 - 1.5 equivalents.
Solvent DMSO or DMFHighly polar aprotic solvents accelerate the

reaction.
Temperature Room Temperature (20-25°C)Do not heat. Heating azides increases explosion risk.
Time 4 - 12 HoursMonitor via TLC (Hexane/EtOAc).
Workup Dilution/ExtractionDilute with water, extract with

. Wash organic layer extensively with water to remove DMF/DMSO.
Safety Protocol: The "Rule of Six"

Organic azides are potentially explosive.[1] You must validate stability using the Rule of Six :



Where 

is the number of carbons,

is oxygens, and

is nitrogens.[1]

Analysis for this compound (


): 
  • Ratio:

    
    
    

Verdict: The ratio is


, indicating the molecule is energetic and potentially unstable . However, the high molecular weight of the Iodine atom adds thermal mass, providing some stabilization.

Mandatory Safety Controls:

  • Light Shielding: Store in amber vials wrapped in foil; azides are photosensitive.

  • No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) in their elemental form during storage to prevent heavy metal azide formation (highly explosive).

  • Concentration Limits: Never concentrate reaction mixtures to dryness if the temperature is

    
    . Store as a solution whenever possible.
    
  • Quenching: Quench unreacted azide waste with copious water and specific deactivating agents (e.g., nitrous acid) before disposal.

Experimental Workflow: One-Pot Heterocycle Synthesis

The following protocol describes the synthesis of a triazolo-isoquinoline scaffold, validating the reagent's utility.

Workflow Step1 Reagent Prep (2-iodobenzyl azide) Step2 Addition + Alkyne + Pd(OAc)2 (5 mol%) + CuI (10 mol%) Step1->Step2 Step3 Cascade Reaction 100°C, DMF, 12h Step2->Step3 Step4 Purification Silica Column Step3->Step4

Figure 2: Integrated workflow for the Pd/Cu-catalyzed cascade synthesis of [1,2,3]triazolo[5,1-a]isoquinolines.

Protocol Steps:

  • Charge: In a glovebox or under Argon, add this compound (1.0 equiv), Terminal Alkyne (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv) to a pressure vial.
  • Solvate: Add anhydrous DMF (

    
     concentration).
    
  • React: Seal and heat to 100°C for 12 hours. The Cu-catalyst forms the triazole; the Pd-catalyst effects the intramolecular C-H arylation.

  • Purify: Cool, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Future Directions & Drug Discovery Implications

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "Fragment Grower."

  • Method: A library of alkynes can be "clicked" onto the azide.

  • Expansion: The iodine handle remains available for a secondary diversification step (e.g., Suzuki coupling with boronic acids) after the initial screen, allowing for rapid Structure-Activity Relationship (SAR) expansion around the core scaffold.

PROTAC Linker Synthesis

The reagent is increasingly valuable in constructing Proteolysis Targeting Chimeras (PROTACs) . The rigid benzene spacer provided by the reagent, post-click, offers a distinct geometric orientation compared to flexible alkyl chains, potentially improving the ternary complex stability between the target protein and E3 ligase.

References

  • Synthesis and Reactivity of 2-Iodobenzyl Azide

    • Source: Organic Chemistry Portal. "Synthesis of Isoindolinones."
    • URL:[Link]

  • Cascade Cyclizations (Triazolo-isoquinolines)

    • Title: Synthesis of [1,2,3]triazolo[5,1-a]isoquinolines through TBAF-Promoted Cascade Reactions.
    • Source: ResearchG
    • URL:[Link]

  • Safety Protocols for Organic Azides

    • Title: Safe Handling of Azides (University of Pittsburgh EH&S).
    • URL:[Link]

  • Click Chemistry Fundamentals

    • Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[2]

    • Source: Angewandte Chemie International Edition.[2]

    • URL:[Link][3][4]

Sources

Methodological & Application

Application Note: Dual-Functional Labeling via SPAAC using 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the protocols for utilizing 1-(azidomethyl)-2-iodobenzene (CAS: 59474-01-0) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

While standard benzyl azides are common in click chemistry, this specific ortho-iodo derivative serves a specialized function: it acts as a bifunctional orthogonal scaffold . The aryl iodide moiety allows for Palladium-catalyzed functionalization (e.g., Sonogashira, Suzuki-Miyaura) to attach a payload (drug, fluorophore, or isotope), while the azide group remains available for copper-free ligation to DBCO/BCN-tagged biomolecules.

Key Technical Insight: The presence of the iodine atom at the ortho position introduces mild steric bulk near the azide. While this does not abolish reactivity, it requires specific incubation protocols distinct from unhindered benzyl azides to ensure quantitative conversion.

Chemical Basis & Reactivity Profile

The Molecule
  • Compound: this compound

  • Molecular Weight: 259.05 g/mol

  • Reactivity A (Azide): Reacts with strained alkynes (DBCO, BCN) via SPAAC.[1]

  • Reactivity B (Iodide): Reacts with boronic acids/alkynes via Pd-catalysis.

The "Couple-First" Rule (Critical Workflow Logic)

A common failure mode in using this scaffold is attempting the Palladium coupling after the SPAAC reaction.

  • Problem: The 1,2,3-triazole formed during SPAAC is a potent ligand for Palladium. If you click first, the triazole will sequester the Pd catalyst, killing the subsequent cross-coupling reaction.

  • Solution: Always perform the Pd-catalyzed functionalization of the aryl iodide before the SPAAC step.

Visual Workflow

The following diagram illustrates the mandatory order of operations to prevent catalyst poisoning.

G Start 1-(azidomethyl)- 2-iodobenzene Step1 Step 1: Pd-Coupling (Sonogashira/Suzuki) Start->Step1 Payload Payload (Alkyne/Boronic Acid) Payload->Step1 Intermed Functionalized Benzyl Azide Step1->Intermed Purification Step2 Step 2: SPAAC (Copper-Free Click) Intermed->Step2 Target Target Biomolecule (DBCO-Tag) Target->Step2 Final Final Conjugate (Triazole Linked) Step2->Final

Figure 1: The "Couple-First" strategy ensures the Pd-catalyst is not poisoned by the triazole product of the SPAAC reaction.

Protocol 1: Preparation of the Functionalized Azide

Use this protocol if you need to attach a payload (e.g., a fluorophore) to the iodine handle before clicking.

Context: We assume a Sonogashira coupling to attach a terminal alkyne-fluorophore to the aryl iodide.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne Payload (1.1 equiv)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step:

  • Degassing: Dissolve the aryl iodide and alkyne payload in dry THF/TEA. Sparge with Argon for 15 minutes. Oxygen is the enemy of this step.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI quickly under Argon flow.

  • Reaction: Stir at room temperature for 4–6 hours. (Note: The ortho-azidomethyl group is stable at RT, but avoid heating above 60°C to prevent azide decomposition).

  • Purification: Filter through a celite pad to remove Pd/Cu. Concentrate in vacuo. Purify via Silica Flash Chromatography (Hexanes/EtOAc).

  • Validation: Verify product by 1H-NMR (shift of aromatic protons) and IR (retention of Azide peak at ~2100 cm⁻¹).

Protocol 2: SPAAC Ligation (The Click Reaction)

This is the core protocol for reacting the (now functionalized) azide with a DBCO-tagged biomolecule.

Materials
  • Azide Component: Functionalized this compound derivative (from Protocol 1).

  • DBCO Component: Protein or Cell surface glycan modified with DBCO (Dibenzocyclooctyne).

  • Solvent: DMSO or DMF (for the azide stock); PBS pH 7.4 (for the protein).

  • Quenching Reagent: Sodium Azide (NaN3) or excess simple DBCO-acid.

Stoichiometry Guidelines

The ortho-substitution on the benzene ring creates a "picket fence" effect. While not blocking the reaction, it slows the kinetics compared to a para-isomer.

ComponentRoleMolar Equivalents (vs. Target)Concentration
DBCO-Protein Limiting Reagent1.010–50 µM
Azide Probe Excess Reagent5.0 – 10.010 mM (Stock)
DMSO Co-solventN/A< 10% Final Vol
Experimental Procedure
  • Stock Preparation: Prepare a 10 mM stock solution of the Azide derivative in anhydrous DMSO.

  • Reaction Mix:

    • To the DBCO-protein solution (in PBS), add the Azide stock to reach a final concentration of 5–10 equivalents.

    • Critical: Ensure the final DMSO concentration does not exceed 10% to prevent protein precipitation.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 4–12 hours .

    • Note: Standard benzyl azides click in 1–2 hours. The ortho-iodo group necessitates the extended time (4h+) to reach >95% yield.

    • Protect from light if using fluorophores.[2]

  • Quenching (Optional but Recommended):

    • Add excess Sodium Azide (100 equiv) to react with any remaining DBCO sites (if DBCO was in excess).

    • OR: If Azide was in excess, remove via desalting column (PD-10 or Zeba Spin).

  • Purification:

    • For proteins: Use Size Exclusion Chromatography (SEC) or dialysis (MWCO appropriate for protein) to remove unreacted small-molecule azides.

Quality Control & Troubleshooting

Analytical Validation
  • LC-MS: Look for the mass shift corresponding to the Azide+Payload.

    • Mass Shift: MW of Azide + MW of DBCO.

  • UV-Vis: DBCO has a characteristic absorbance at 309 nm . Upon triazole formation, this peak disappears. Monitor the loss of A309 to track reaction progress.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation upon mixing Azide is too hydrophobic; DMSO % too high.Dilute Azide stock further; keep DMSO <5%. Use a sulfonated DBCO linker for better solubility.
Low Conjugation Yield (<50%) Steric hindrance from ortho-iodine; Insufficient time.Increase incubation to 24h at 4°C. Increase Azide excess to 20 equiv.
Pd-Coupling Fails (Protocol 1) Azide group coordinating Pd; Oxidative addition failure.Use stronger ligands (e.g., S-Phos) for the Pd step. Ensure strictly anaerobic conditions.
Protein Degradation Copper contamination (if not using SPAAC).Confirm reagents are "Copper-Free."[1][3][4] This protocol is SPAAC; no Cu should be present.[3][5]

Safety & Handling (The "Rule of Six")

Warning: Organic azides can be explosive.

  • C/N Ratio: The molecule C7H6IN3 has 7 carbons and 3 nitrogens (

    
    ). This is below the general safety threshold of 3.
    
  • Mitigation: The heavy Iodine atom stabilizes the density, but the compound should still be treated as potentially energetic.

    • Do NOT concentrate to dryness in large quantities (>500 mg).

    • Store in solution (DCM or DMSO) when possible.

    • Use a blast shield when working with scales >1 gram.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[5] Journal of the American Chemical Society.[6][7] Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkynes and azides. Accounts of Chemical Research. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Sources

Application Note: 1-(Azidomethyl)-2-iodobenzene as a Bifunctional Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Azidomethyl)-2-iodobenzene (also referred to as 2-iodobenzyl azide) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonality of its two reactive centers: the aryl iodide and the benzyl azide.

The aryl iodide is primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the azide group serves as a bioorthogonal handle for "Click" chemistry (CuAAC) or a precursor for nitrene-based heterocycle formation. This guide details the protocols for exploiting this duality to generate both linear bioconjugates and fused heterocyclic cores (e.g., isoquinolines, isoindolines).

Safety Protocol: Handling Organic Azides

CRITICAL: Before proceeding with any synthesis, all personnel must review the safety parameters for organic azides. While benzyl azides are generally more stable than aliphatic azides, they remain energetic materials.

The "Rule of Six" & C/N Ratio

Ensure the molecule maintains a safe Carbon-to-Nitrogen ratio to prevent explosive decomposition.

  • Equation:

    
    
    
  • Assessment for this compound:

    • Formula:

      
      
      
    • Ratio:

      
      
      
    • Status:Borderline. The presence of the heavy Iodine atom significantly stabilizes the lattice, but this compound must still be treated as potentially shock-sensitive.

Operational Safety Mandates
  • Solvent Choice: NEVER use dichloromethane (DCM) or chloroform with sodium azide. Reacting NaN

    
     with halogenated solvents can form di- and tri-azidomethane, which are extremely explosive. Use DMF, DMSO, or Acetonitrile.
    
  • Heat Limit: Do not heat reaction mixtures above 80°C unless the azide has been consumed or stabilized in a dilute solution.

  • Light Protection: Store the building block in amber vials wrapped in foil; benzyl azides are photolabile.

Strategic Overview: Divergent Synthesis Pathways

The power of this building block lies in its ability to facilitate Divergent Synthesis . Depending on the order of operations, researchers can access completely different chemical spaces.

Pathway A: Linear Decoration (Click-and-Couple)

Used for PROTAC linkers and bioconjugation. The azide is "clicked" first to attach a payload, followed by Pd-coupling at the iodide to attach the warhead.

Pathway B: Cascade Cyclization (The Isoquinoline Route)

Used for building fused heterocycles. The iodide is coupled first (Sonogashira) to install an alkyne, creating a 2-alkynyl benzyl azide intermediate which cyclizes to form Isoquinolines or Isoindoles.

G Start 1-(azidomethyl)- 2-iodobenzene Click Step 1: CuAAC (Click Reaction) Start->Click Path A Sono Step 1: Sonogashira Coupling Start->Sono Path B Triazole Intermediate: Iodo-Triazole Click->Triazole Suzuki Step 2: Suzuki Coupling Triazole->Suzuki Linear Product A: Linear Bioconjugate Suzuki->Linear Alkynyl Intermediate: 2-Alkynyl Benzyl Azide Sono->Alkynyl Cyclize Step 2: Ag/Au or Thermal Cyclization Alkynyl->Cyclize Fused Product B: Isoquinoline/Isoindole Cyclize->Fused

Figure 1: Divergent synthetic workflows accessible from the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Building Block

Starting Material: 2-Iodobenzyl bromide

  • Dissolution: Dissolve 2-iodobenzyl bromide (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Add Sodium Azide (NaN

    
    , 1.2 eq) carefully at 0°C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Dilute with diethyl ether and wash extensively with water (to remove DMF and excess NaN

    
    ). Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Yield Expectation: >90%

    • Validation: IR peak at ~2100 cm

      
       (Azide stretch).
      
Protocol 2: Pathway A - The "Click" Reaction (CuAAC)

Target: 1,4-disubstituted-1,2,3-triazole linkage.

ReagentEquivalentsRole
Scaffold 1.0Electrophile (Azide)
Terminal Alkyne 1.1Nucleophile
CuSO

· 5H

O
0.1 (10 mol%)Catalyst Precursor
Sodium Ascorbate 0.2 (20 mol%)Reductant (Cu


Cu

)
TBTA 0.1 (10 mol%)Ligand (Stabilizes Cu

)
t-BuOH / H

O
1:1 v/vSolvent System

Procedure:

  • Suspend the scaffold and the terminal alkyne in the solvent mixture (1:1 t-BuOH/Water).

  • Add the TBTA ligand and CuSO

    
     solution.
    
  • Initiate reaction by adding freshly prepared Sodium Ascorbate solution. The mixture should turn bright yellow/orange.

  • Stir at RT for 12 hours.

  • Note: The iodine atom remains intact during this process, ready for subsequent cross-coupling.

Protocol 3: Pathway B - Isoquinoline Synthesis via Cascade

Target: Fused nitrogen heterocycles via ortho-alkynyl azide cyclization.

This protocol utilizes the ortho positioning. First, a Sonogashira coupling installs an alkyne.[1] Second, the azide attacks the alkyne (activated by Ag, Au, or heat) to form the heterocycle.

Step 3A: Sonogashira Coupling

  • Combine scaffold (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), and CuI (2 mol%) in dry THF/Et
    
    
    N (1:1).
  • Degas with Argon. Stir at RT or mild heat (40°C) until conversion is complete.

  • Isolate the 2-alkynyl benzyl azide intermediate.

Step 3B: Cyclization to Isoquinoline Reference Method: Ag-catalyzed cyclization (See References).

  • Dissolve the intermediate from Step 3A in Toluene.

  • Add AgNTf

    
      (5 mol%) or simply heat to reflux (thermal pathway).
    
  • Mechanism: The azide undergoes 1,3-dipolar cycloaddition to the alkyne, followed by denitrogenation and rearrangement to form the Isoquinoline core.

  • Purification: Silica gel chromatography.

References

  • Safety of Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

  • Isoquinoline Synthesis (Ag-Catalyzed): Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides.[2] Organic Letters.[2] [Link]

  • General Click Chemistry Protocols: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. [Link]

  • Palladium-Catalyzed Cyclization Reviews: Gevorgyan, V., et al. (2018). Transition Metal-Catalyzed Synthesis of Heterocycles.[1] Chemical Reviews. [Link]

Sources

1-(Azidomethyl)-2-iodobenzene as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Azidomethyl)-2-iodobenzene as a Linchpin for Heterocyclic Scaffolds

Abstract

This technical guide details the utility of This compound (Abbreviated here as AMIB ) as a bifunctional building block in Diversity-Oriented Synthesis (DOS). Unlike simple aryl azides, AMIB features a reactive benzylic azide positioned ortho to an aryl iodide. This specific geometry enables unique cascade reactions—specifically Palladium-catalyzed carboaminations and Copper-catalyzed cycloadditions—allowing rapid access to fused nitrogen heterocycles such as [1,2,3]triazolo[5,1-a]isoquinolines and isoindolines . This guide provides validated protocols for precursor synthesis and two divergent downstream applications relevant to medicinal chemistry.

Introduction: The Strategic Value of AMIB

In drug discovery, "linchpin" reagents are valued for their ability to close rings through multiple mechanistic pathways. This compound is a quintessential linchpin due to its orthogonal reactivity:

  • The Aryl Iodide (

    
    ):  A high-reactivity handle for oxidative addition by transition metals (Pd, Cu, Ni), enabling cross-coupling or insertion reactions.
    
  • The Benzylic Azide (

    
    ):  A 1,3-dipole primed for "Click" chemistry (CuAAC) or a nitrene precursor upon thermal/catalytic decomposition.
    

Key Advantage: The methylene spacer allows for the formation of 6-membered fused rings (isoquinolines) or 5-membered rings (isoindolines) depending on the catalyst and coupling partner (alkyne vs. isocyanide vs. alkene).

Precursor Synthesis: this compound

Rationale: Commercial availability of this specific precursor is often intermittent or expensive. In-house synthesis from 2-iodobenzyl bromide is robust, scalable, and cost-effective.

Safety Warning (Critical)
  • Azide Hazard: Organic azides with a

    
     ratio 
    
    
    
    are potential explosives. While AMIB is relatively stable due to its high carbon content (
    
    
    ), standard safety protocols (blast shields, no metal spatulas) must be observed.
  • Light Sensitivity: Iodides are photosensitive. Perform reactions in low light or wrap flasks in aluminum foil.

Protocol 1: Nucleophilic Substitution
ParameterSpecification
Starting Material 2-Iodobenzyl bromide (CAS: 40400-13-3)
Reagent Sodium Azide (

)
Solvent DMSO (Dimethyl sulfoxide) or DMF
Stoichiometry 1.0 equiv Bromide : 1.2 equiv

Temperature Ambient (

)
Time 2 – 4 Hours

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 2-iodobenzyl bromide (10 mmol, 2.97 g) and dissolve in DMSO (20 mL). Note: DMSO accelerates

    
     rates compared to DMF.
    
  • Addition: Add Sodium Azide (12 mmol, 0.78 g) in a single portion.

    • Caution: Ensure the reaction is not heated. Exotherms with azides can be dangerous.

  • Reaction: Stir at room temperature in the dark. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (

    
    ) should disappear, replaced by the azide (
    
    
    
    , often faint UV activity, stains brown with
    
    
    ).
  • Workup:

    • Dilute the reaction mixture with Water (100 mL).

    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure at 
      
      
      
      (Do not heat azides to dryness on a rotavap bath >40°C).
  • Purification: Usually obtained as a pale yellow oil in >90% purity. If necessary, purify via rapid silica plug filtration (100% Hexanes).

Validation Data:

  • 
     NMR (
    
    
    
    ):
    
    
    7.85 (d, 1H), 7.40 (t, 1H), 7.35 (d, 1H), 7.01 (t, 1H), 4.52 (s, 2H,
    
    
    ).
  • IR: Strong stretch at

    
     (Azide).
    

Application A: Synthesis of [1,2,3]Triazolo[5,1-a]isoquinolines

Mechanism: This is a Cascade Reaction .

  • Step 1 (Cu-Catalysis): Intermolecular CuAAC (Click) between the azide and a terminal alkyne forms a 1,2,3-triazole.

  • Step 2 (Pd-Catalysis): Intramolecular C-H arylation. The Pd inserts into the

    
     bond and activates the C-H bond of the newly formed triazole (5-position), closing the ring.
    
Visual Workflow (Graphviz)

G Precursor 1-(Azidomethyl)- 2-iodobenzene Intermediate 1,2,3-Triazole Intermediate Precursor->Intermediate + Alkyne Alkyne Terminal Alkyne (R-CCH) Alkyne->Intermediate Product [1,2,3]Triazolo[5,1-a] isoquinoline Intermediate->Product Cyclization Cat1 CuI / Base (Click) Cat1->Intermediate Catalyzes Step 1 Cat2 Pd(OAc)2 / Ligand (C-H Arylation) Cat2->Product Catalyzes Step 2

Caption: Sequential Cu/Pd-catalyzed cascade converting AMIB and alkynes into tricyclic fused scaffolds.

Protocol 2: One-Pot Cascade Synthesis
ComponentQuantity/Conditions
Precursor AMIB (1.0 equiv)
Coupling Partner Phenylacetylene (1.2 equiv)
Catalyst 1

(10 mol%)
Catalyst 2

(5 mol%)
Ligand

(10 mol%)
Base

(2.0 equiv)
Solvent DMF (Dry, degassed)
Temp

Procedure:

  • In a glovebox or under Argon, combine AMIB (0.5 mmol), Phenylacetylene (0.6 mmol),

    
     (10 mg), 
    
    
    
    (6 mg),
    
    
    (13 mg), and
    
    
    (325 mg) in a pressure vial.
  • Add DMF (3 mL). Cap tightly.

  • Heat to

    
     for 12 hours.
    
    • Mechanistic Note: The Copper forms the triazole rapidly. The Palladium then performs oxidative addition on the Ar-I, followed by electrophilic palladation at the triazole C5 position, and finally reductive elimination to form the C-C bond.

  • Cool to room temp. Filter through Celite.

  • Purify via column chromatography (Hexane/EtOAc gradient).

Application B: Synthesis of Iminoisoindolines via Isocyanide Insertion

Mechanism: This pathway utilizes the "Larock-type" insertion logic.

  • Oxidative addition of Pd(0) to

    
    .
    
  • Insertion of an isocyanide (

    
    ) into the 
    
    
    
    bond to form an imidoyl-Pd species.
  • Nucleophilic attack of the pendant azide nitrogen onto the imidoyl-Pd.

  • Reductive elimination/Denitrogenation (depending on exact conditions) to form the heterocycle.

Visual Pathway (Graphviz)

H SM AMIB (Ar-I / -N3) Pd_Complex Ar-Pd-I Species SM->Pd_Complex Pd(0) Ox. Add. Insertion Imidoyl-Pd Intermediate Pd_Complex->Insertion + Isocyanide (R-NC) Cyclization Intramolecular Azide Attack Insertion->Cyclization Ring Closure Final Iminoisoindoline Derivative Cyclization->Final - N2 (Denitrogenation)

Caption: Pd-catalyzed insertion of isocyanides into AMIB followed by cyclization to form isoindolines.

Protocol 3: Pd-Catalyzed Insertion
ComponentQuantity/Conditions
Precursor AMIB (1.0 equiv)
Reagent tert-Butyl Isocyanide (1.2 equiv)
Catalyst

(5 mol%)
Base

(2.0 equiv)
Solvent Toluene
Temp

Procedure:

  • Combine AMIB (0.5 mmol), t-Butyl isocyanide (0.6 mmol),

    
     (29 mg), and 
    
    
    
    (138 mg) in a Schlenk tube.
  • Add anhydrous Toluene (5 mL) under Argon flow.

  • Seal and heat to reflux (

    
    ) for 6–8 hours.
    
  • Monitoring: Evolution of nitrogen gas (

    
    ) bubbles indicates the cyclization/extrusion step is proceeding.
    
  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.[1]

  • Isolate product via chromatography on neutral alumina (Silica can sometimes hydrolyze the imine).

References

  • Synthesis of Precursor

    • Feldman, K. S., et al. "Paracyclophanes via bis(p-quinone methide) cycloadditions." Journal of Organic Chemistry, 2002 , 67(20), 7096–7109.

    • Note: Provides standard conditions for benzyl bromide to azide conversion.
  • Triazolo-isoquinoline Cascade

    • Gevorgyan, V., et al. "Fused 1,2,3-Triazoles via Intramolecular C-H Arylation." Journal of the American Chemical Society, 2009 , 131(42), 15080–15081.

    • Note: The authoritative source for the Cu/Pd cascade methodology.
  • Palladium-Catalyzed Insertions (General Context)

    • Larock, R. C., et al. "Synthesis of Nitrogen Heterocycles via Palladium-Catalyzed Cyclization." Chemical Reviews, 2006 , 106(11), 4644–4680.

  • Isocyanide Insertions

    • Jiang, H., et al. "Palladium-Catalyzed Synthesis of Iminoisoindolines from 2-Iodobenzyl Azides and Isocyanides." Organic Letters, 2014 , 16(19), 4996–4999.

Sources

Experimental protocol for click chemistry with 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocol for Click Chemistry with 1-(Azidomethyl)-2-iodobenzene

Executive Summary & Strategic Utility

This compound (also known as 2-iodobenzyl azide) is a high-value bifunctional building block. Unlike standard benzyl azides used solely for conjugation, this molecule contains a strategic ortho-iodide handle.[1]

  • Primary Function: The azide group (

    
    ) serves as a bioorthogonal "click" handle for rapid attachment to alkyne-tagged targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    
  • Secondary Function (The "Expert" Advantage): The ortho-iodide remains intact during the click reaction.[1] It subsequently serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or, more elegantly, for intramolecular C-H activation cascades .[1] This allows for the construction of fused tricyclic heterocycles (e.g., triazoloisoindoles) unavailable through standard click chemistry.[1]

Safety Directive: Handling Organic Azides

WARNING: Organic azides are energy-rich molecules. This compound possesses a Carbon-to-Nitrogen (C/N) ratio that requires strict safety adherence.

ParameterValueSafety ThresholdStatus
Formula

--
C/N Ratio 2.33

(High Energy)
CAUTION
Rule of Six 7 Carbons

Carbons
PASS

Mandatory Safety Protocols:

  • Storage: Store pure material at -20°C in the dark. Light exposure can degrade the iodide; heat can decompose the azide.[1]

  • Isolation: Do NOT distill this compound. Isolate via column chromatography or extraction only.[1]

  • Tools: Use Teflon or ceramic spatulas. Avoid metal spatulas, which can form shock-sensitive metal azides with trace hydrazoic acid.[1]

  • Scale: Limit synthesis batches to <5 grams unless using a blast-shielded reactor.

Module 1: Synthesis of this compound

This protocol converts commercially available 2-iodobenzyl bromide into the azide. The reaction utilizes a classic


 substitution.[1]

Reagents:

  • 2-Iodobenzyl bromide (CAS: 40400-13-3)[2]

  • Sodium Azide (

    
    )[1][3][4]
    
  • Dimethyl Sulfoxide (DMSO) or DMF[1][4]

Step-by-Step Protocol:

  • Setup: In a fume hood, charge a round-bottom flask with 2-iodobenzyl bromide (1.0 equiv, e.g., 2.97 g, 10 mmol).

  • Solvation: Add DMSO (0.5 M concentration relative to bromide, e.g., 20 mL). Stir until dissolved.

  • Azidation: Cautiously add Sodium Azide (1.5 equiv, 0.98 g, 15 mmol). Note: The reaction is slightly exothermic.[1][5]

  • Reaction: Seal the flask and stir at Room Temperature for 12–16 hours.

    • QC Point: The solution usually turns from colorless to pale yellow.[1]

  • Workup:

    • Dilute the reaction mixture with ice-cold water (50 mL).

    • Extract with Diethyl Ether (

      
       mL).[1][5] Avoid Dichloromethane (DCM) if possible, as azides can react with DCM over long periods to form explosive diazidomethane.[1]
      
    • Wash combined organics with Brine (

      
       mL) to remove DMSO.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <30°C .
      
  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexanes).

    • Target: Pale yellow oil or low-melting solid.

Validation Data:

  • IR Spectrum: Look for a strong, distinct peak at ~2100 cm⁻¹ (Azide asymmetric stretch).[1]

  • ¹H NMR (400 MHz, CDCl₃): The benzylic protons (

    
    ) typically shift upfield from ~4.60 ppm  (bromide precursor) to ~4.45 ppm  (azide product).[1]
    

Module 2: The Click Reaction (CuAAC)

This protocol details the conjugation of this compound to a terminal alkyne. Due to the steric bulk of the ortho-iodine, the use of a ligand (THPTA) is highly recommended to accelerate the rate and protect the Cu(I) catalyst.[1]

Reagents:

  • Azide: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.0–1.2 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water (if solubility is an issue).[1]

Protocol:

  • Stock Solutions: Prepare the following stock solutions in water:

    • 
       (100 mM)[1]
      
    • THPTA Ligand (200 mM)[1]

    • Sodium Ascorbate (500 mM) – Freshly prepared.[1]

  • Complex Formation: Premix the

    
     and THPTA ligand in a small vial. The solution should turn blue.[1] This ensures the copper is ligated before entering the reaction.[1]
    
  • Reaction Assembly:

    • Dissolve Alkyne and Azide in t-BuOH (or DMSO).

    • Add the Cu-THPTA complex.

    • Add the Sodium Ascorbate last to initiate the reaction.[1]

  • Incubation: Stir at Room Temperature for 1–4 hours.

    • Expert Insight: If the reaction is sluggish due to the ortho-iodine sterics, heat to 40°C. Do not exceed 60°C to avoid azide decomposition.[1]

  • Workup:

    • Dilute with water.[1][4] If the product precipitates, filter and wash with water.[1][4]

    • If soluble, extract with EtOAc.[1] To remove Copper traces, wash the organic layer with 5% aqueous EDTA or ammonium chloride.[1]

Module 3: Downstream Utility (Intramolecular Cyclization)[1]

This is the "Value-Add" section. The ortho-iodide allows you to fuse the newly formed triazole ring to the benzene core, creating a tricyclic 5H-[1,2,3]triazolo[5,1-a]isoindole scaffold.[1] This is a powerful technique for constraining conformation in drug design.

Mechanism: Pd-catalyzed intramolecular C-H arylation.

Protocol:

  • Substrate: The 1-(2-iodobenzyl)-1,2,3-triazole product from Module 2.

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    (10 mol%).[1]
  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: Anhydrous Toluene (0.1 M).

  • Conditions: Heat at 100–110°C for 12 hours under Argon.

  • Outcome: The Pd inserts into the C-I bond and activates the C-H bond on the triazole (position 5), forming a new C-C bond and closing the ring.[1]

Experimental Workflow Diagram

G cluster_0 Module 1: Synthesis cluster_1 Module 2: Click Reaction cluster_2 Module 3: Cyclization (Expert) Precursor 2-Iodobenzyl Bromide Reagents1 NaN3 / DMSO RT, 12h Precursor->Reagents1 Azide 1-(Azidomethyl)- 2-iodobenzene Reagents1->Azide CuAAC CuSO4 / THPTA NaAsc / tBuOH Azide->CuAAC Alkyne Target Alkyne (R-C≡CH) Alkyne->CuAAC Triazole 1,4-Disubstituted Triazole CuAAC->Triazole Click PdCat Pd(OAc)2 / PPh3 K2CO3 / 110°C Triazole->PdCat Fused Fused Tricyclic Isoindole PdCat->Fused Intramolecular C-H Arylation

Figure 1: Complete workflow from precursor synthesis to advanced tricyclic scaffold generation.

Troubleshooting & QC Table

ObservationProbable CauseCorrective Action
Low Yield (Module 1) Incomplete substitutionEnsure DMSO is dry; extend time to 24h. Check IR for disappearance of C-Br stretch.
Precipitate in Click (Module 2) Cu(I) oxidation or ligand failureUse fresh Sodium Ascorbate. Ensure THPTA is premixed with Copper.
Sluggish Click Reaction Steric hindrance of IodineIncrease Temp to 40°C. Increase Catalyst loading to 10 mol%.
Black Pd Precipitate (Module 3) Catalyst decomposition ("Pd Black")Ensure strictly anhydrous/oxygen-free conditions (Argon sparge). Add more

.

References

  • Synthesis of Benzyl Azides: Alvarez, S. G., & Alvarez, M. T. (1997).[1] A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide.[1][4] Synthesis, 1997(04), 413-414.[1]

  • Safety of Organic Azides: Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] [1]

  • CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie, 50(35), 8051-8056.[1] [1]

  • Pd-Catalyzed Cyclization of Triazoles: Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007).[1] Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2333-2336.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZ-IB-001 Subject: Optimization of Yield and Safety Profile for 2-Iodobenzyl Azide Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 1-(azidomethyl)-2-iodobenzene (2-iodobenzyl azide) is a standard nucleophilic substitution (


), yet it presents a unique intersection of challenges: the thermal instability of the azide group and the photosensitivity of the aryl iodide moiety.

This guide moves beyond basic recipe following. It treats the synthesis as a system of competing rates—substitution vs. decomposition. Below are the optimized protocols, safety parameters, and troubleshooting workflows designed to maximize yield (>90%) while mitigating explosion risks.

Module 1: Reaction Optimization & Protocol

The Mechanistic Logic

The reaction is an


 displacement of a benzylic halide by the azide anion (

).[1]
  • Substrate Choice: Use 2-iodobenzyl bromide rather than the chloride. The bromide is a superior leaving group (

    
     is a weaker base than 
    
    
    
    ), accelerating the rate-determining step significantly at lower temperatures.
  • Solvent System: The choice of solvent dictates the reaction rate and the workup complexity.

Comparative Solvent Data
ParameterMethod A: DMSO (Recommended) Method B: Acetone/Water (4:1)
Mechanism Dipolar aprotic (solvates cation, leaves

naked/reactive)
Phase-assisted homogeneous mixture
Rate Fast (< 4 hours)Slow (12–24 hours)
Temperature Ambient (20–25 °C)Reflux (Caution advised) or Ambient
Yield Potential 92–98%75–85%
Workup Requires extensive water wash to remove DMSOSimple evaporation of acetone
Best For High-throughput, maximizing yieldSafety-critical environments, avoiding DMSO waste
Optimized Protocol (Method A - DMSO Route)

Reagents:

  • 2-iodobenzyl bromide (1.0 equiv)

  • Sodium azide (

    
    ) (1.2 – 1.5 equiv)
    
  • DMSO (anhydrous preferred, 0.5 M concentration relative to substrate)

Workflow:

  • Dissolution: Dissolve 2-iodobenzyl bromide in DMSO. Note: If the solution turns pink immediately, free iodine is present. See Troubleshooting.

  • Addition: Add

    
     slowly at room temperature. The reaction is slightly exothermic; monitor internal temp to ensure it stays <30 °C.
    
  • Monitoring: Stir at ambient temperature. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide is usually less polar than the azide.

  • Quench: Pour the reaction mixture into 5 volumes of ice-water.

  • Extraction: Extract with Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Wash (Critical): Wash the organic layer

    
     with water (to remove DMSO) and 
    
    
    
    with saturated brine.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at <30 °C .
    

Module 2: Safety & Stability (The "Self-Validating" System)

Before scaling up, you must validate the stability of this specific azide using the Carbon-to-Nitrogen (C/N) Ratio Rule .

Safety Calculation: this compound
  • Formula:

    
    
    
  • Carbon Count (

    
    ):  7
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio (

    
    ): 
    
    
    

Interpretation:

  • Rule of Thumb: A C/N ratio < 3 implies the compound is energetic.

  • Status: WARNING. The ratio is between 1 and 3.[2][3] This molecule can be synthesized and isolated, but it is potentially explosive .[4]

  • Storage Constraint: Store at -20 °C, protected from light. Never store more than 5g in a single vessel.[4]

  • Handling: Do not distill this compound at ambient pressure. If distillation is required for purity, use high vacuum (<1 mmHg) and keep the bath temperature <60 °C.

Module 3: Troubleshooting & FAQs

Visualizing the Problem Space

Troubleshooting Start Issue Observed Prob1 Reaction Mixture turns Pink/Violet Start->Prob1 Prob2 Low Yield (<70%) Start->Prob2 Prob3 Emulsion during Workup Start->Prob3 Cause1 Iodine (I2) Liberation (Light Sensitivity) Prob1->Cause1 Cause2a Incomplete Conversion Prob2->Cause2a Cause2b Product lost in DMSO layer Prob2->Cause2b Cause3 DMSO/Water/Ether density issues Prob3->Cause3 Sol1 Wash with 10% Na2S2O3 (Sodium Thiosulfate) Cause1->Sol1 Sol2a Switch solvent to DMSO Increase NaN3 to 1.5 eq Cause2a->Sol2a Sol2b Increase Water Wash cycles (3x) Check aqueous layer by TLC Cause2b->Sol2b Sol3 Add Brine to increase aq density Filter through Celite pad Cause3->Sol3

Figure 1: Decision tree for troubleshooting common synthesis and workup failures.

Frequently Asked Questions

Q1: My product is turning dark upon storage. Is it decomposing?

  • Diagnosis: This is likely iodine liberation, not necessarily azide decomposition. The C-I bond is photosensitive.

  • Corrective Action: Ensure the product is stored in an amber vial wrapped in aluminum foil. If the color persists, re-dissolve in ether and wash with sodium thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide.

Q2: Can I use the chloride starting material instead of the bromide?

  • Technical Insight: Yes, but the reaction rate will drop by a factor of ~50-100x in acetone.

  • Protocol Adjustment: If using the chloride, you must use DMSO or DMF and add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the reactive iodide in situ.

Q3: How do I safely remove excess Sodium Azide?

  • Safety Critical: Never acidify the waste stream directly! Acid + Azide = Hydrazoic Acid (

    
    ), which is highly toxic and explosive.[4][5]
    
  • Protocol: Quench excess azide in the aqueous waste by adding sodium nitrite (

    
    ) followed by slow acidification with dilute sulfuric acid in a fume hood, converting it to safe 
    
    
    
    and
    
    
    , or simply wash extensively with water if the quantity is small (dilution).

Q4: Is distillation safe for purification?

  • Verdict: Not Recommended.

  • Reasoning: With a C/N ratio of 2.33, heating this compound is risky.

  • Alternative: Use silica gel column chromatography.[6] The azide is non-polar. Elute with 100% Hexanes or 95:5 Hexanes:EtOAc. The iodine atom makes the molecule heavy, facilitating good separation from lower molecular weight impurities.

References

  • Bräse, S., et al. (2005).[3] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[7] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Alvarez, S. G., & Alvarez, M. T. (1997). "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis, 1997(04), 413-414. Link

  • Smith, P. A. S. (1984). "Aryl and Heteroaryl Azides." In Azides and Nitrenes, Academic Press.
  • University of California Center for Laboratory Safety. "Safe Handling of Organolithium Compounds and Organic Azides." Link

Sources

Technical Support Center: Synthesis of 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(azidomethyl)-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this specific synthetic transformation. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a nucleophilic substitution reaction between 2-iodobenzyl halide and an azide salt.

Problem 1: Low or No Product Yield

Q: I have set up the reaction between 2-iodobenzyl bromide and sodium azide in DMF, but after the recommended reaction time, TLC/LC-MS analysis shows a low conversion of the starting material. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can typically be traced back to reaction kinetics or reagent quality. The synthesis of this compound from 2-iodobenzyl bromide and sodium azide is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, as well as solvent and temperature.[3]

Here are the primary causes and troubleshooting steps:

  • Insufficient Reaction Time or Temperature:

    • Causality: SN2 reactions require sufficient thermal energy and time for the nucleophile (azide) to attack the electrophilic benzylic carbon and displace the leaving group (bromide).[2] While many benzyl azide syntheses proceed well at room temperature, the steric hindrance and electronic effects of the ortho-iodo group might slow the reaction down.

    • Solution:

      • Monitor the reaction: Instead of relying on a fixed time, monitor the reaction progress every few hours using TLC or HPLC.

      • Increase Temperature: Gently heat the reaction mixture to 40-50 °C. This will increase the reaction rate. However, avoid excessive heat, which can promote side reactions or decomposition of the solvent (DMF).

      • Extend Reaction Time: Allow the reaction to stir for a longer period, for example, 24 hours, before checking for completion.[1][4]

  • Poor Reagent Quality:

    • Causality:

      • Starting Material: 2-iodobenzyl bromide can degrade over time, especially if exposed to light or moisture, potentially forming 2-iodobenzyl alcohol or other impurities.

      • Sodium Azide: Sodium azide is hygroscopic. The presence of water can hinder the reaction by solvating the azide nucleophile, reducing its reactivity.

      • Solvent: The use of wet or impure solvent (e.g., DMF, DMSO) can significantly impact the reaction outcome. Polar aprotic solvents are ideal because they solvate the sodium cation but leave the azide anion relatively "naked" and highly nucleophilic.[1] Water will protonate and deactivate the nucleophile.

    • Solution:

      • Ensure the 2-iodobenzyl bromide is pure. If in doubt, it can be recrystallized.

      • Use freshly opened, dry sodium azide. Dry it in a vacuum oven if necessary.

      • Use anhydrous, high-purity solvent.

  • Suboptimal Reagent Stoichiometry:

    • Causality: The reaction rate is directly proportional to the concentration of the azide nucleophile. Using an insufficient amount will result in a slow or incomplete reaction.

    • Solution: Use a slight excess of sodium azide. A molar ratio of 1.2 to 1.5 equivalents of sodium azide relative to the 2-iodobenzyl bromide is common and recommended to drive the reaction to completion.[4][5]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check TLC/LC-MS: Is starting material (SM) present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Check for Impurities / Side Products check_sm->check_impurities No yes_sm Yes no_sm No action1 Increase Reaction Time incomplete_rxn->action1 action2 Increase Temperature (40-50°C) action1->action2 action3 Increase NaN3 Stoichiometry (1.2-1.5 eq) action2->action3 degradation Product Degradation or Complex Side Reactions check_impurities->degradation action4 Re-evaluate reaction conditions. Consider purification issues. degradation->action4

Caption: A workflow for troubleshooting low product yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My reaction appears to have gone to completion, but the crude product is contaminated with significant side products. What are these impurities and how can I avoid them?

A: The formation of impurities is often due to competing reaction pathways or contaminants in the starting materials.

  • Unreacted Starting Material (2-iodobenzyl bromide):

    • Cause: As discussed in the low yield section, this is due to an incomplete reaction.

    • Solution: Drive the reaction to completion using the methods described above. Purification via column chromatography on silica gel is effective at removing unreacted alkyl halides.[1]

  • Formation of 2-Iodobenzyl Alcohol:

    • Cause: This impurity typically arises from two sources:

      • It was already present as an impurity in the 2-iodobenzyl bromide starting material.

      • Hydrolysis of 2-iodobenzyl bromide by residual water in the reaction mixture.

    • Solution: Use anhydrous solvent and dry reagents. The alcohol can be separated from the desired azide product by column chromatography, as the alcohol is significantly more polar.

  • Formation of Bis(2-iodobenzyl) ether:

    • Cause: If 2-iodobenzyl alcohol is present, it can be deprotonated by a basic species (or the azide itself acting as a base) to form an alkoxide. This alkoxide can then react with another molecule of 2-iodobenzyl bromide in an SN2 reaction (Williamson ether synthesis) to form the corresponding ether. This is more likely if the reaction is heated for prolonged periods.

    • Solution: Minimize the presence of water and 2-iodobenzyl alcohol in the starting materials.

  • Potential Genotoxic Azido Impurities:

    • Causality: In pharmaceutical manufacturing, the formation of azido impurities is a significant concern due to their potential for mutagenicity.[6][7] These impurities can arise from residual sodium azide reacting with other electrophilic species present in the reaction mixture or carried through from previous steps. While specific, complex azido impurities are often associated with syntheses like those for sartan drugs, the principle remains relevant.[8][9] For this synthesis, an analogous impurity could be the formation of a tetrazole if a nitrile-containing impurity were present.

    • Solution:

      • Control of Starting Materials: Ensure high purity of the 2-iodobenzyl bromide.

      • Quenching: Ensure the complete quenching and removal of excess sodium azide during the aqueous workup.

      • Analysis: Use sensitive analytical methods like LC-MS/MS to detect and quantify any potential trace-level azido impurities.[9][10]

Diagram of Main and Side Reactions

G cluster_main Main S_N2 Pathway cluster_side Potential Side Reactions SM 2-Iodobenzyl Bromide Product This compound (Desired Product) SM->Product  + NaN3 (DMF, RT-50°C) Alcohol 2-Iodobenzyl Alcohol SM->Alcohol Hydrolysis H2O Water (Impurity) H2O->Alcohol Ether Bis(2-iodobenzyl) ether Alcohol->Ether  + 2-Iodobenzyl Bromide

Caption: Main reaction pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: Which starting material is preferable: 2-iodobenzyl bromide or 2-iodobenzyl chloride?

A: 2-Iodobenzyl bromide is the superior choice. In SN2 reactions, the reaction rate is highly dependent on the ability of the leaving group to depart. Bromide (Br⁻) is a weaker base and therefore a better leaving group than chloride (Cl⁻). Consequently, the reaction with 2-iodobenzyl bromide will be significantly faster and can often be performed under milder conditions than the corresponding reaction with 2-iodobenzyl chloride.

Q2: What is the optimal solvent and temperature for this synthesis?

A: The best solvents are polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] These solvents effectively solvate the counter-ion (Na⁺) while leaving the azide nucleophile (N₃⁻) highly reactive. The reaction can often be run at room temperature (approx. 20-25 °C) for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied to increase the rate.

ParameterRecommended ConditionRationale
Substrate 2-Iodobenzyl BromideBromide is a better leaving group than chloride.
Reagent Sodium Azide (NaN₃)Common, effective azide source.
Stoichiometry 1.2–1.5 eq. NaN₃Drives reaction to completion.
Solvent Anhydrous DMF or DMSOPolar aprotic; enhances nucleophilicity.[1]
Temperature Room Temp to 50 °CBalances reaction rate against side reactions.
Time 12–24 hoursTypically sufficient for high conversion.

Q3: What are the critical safety precautions when working with azides?

A: Extreme caution is required.

  • Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Explosion Hazard: While sodium azide itself is stable, it can form highly explosive heavy metal azides (e.g., with lead, copper, mercury). Avoid contact with metal spatulas (use plastic or ceramic) and drain lines. Organic azides, like the product, are also potentially explosive and can be sensitive to shock, heat, or friction, especially in concentrated form. Large-scale reactions should be avoided without a proper safety assessment.[5]

  • Hydrazoic Acid Formation: Contact of sodium azide with acid will generate hydrazoic acid (HN₃), which is a highly toxic and explosive gas. All quenching steps should be done carefully, ensuring the solution is basic before any potential acidification.

Q4: How should the final product be purified and stored?

A:

  • Purification: The standard workup involves quenching the reaction by carefully pouring it into water, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[1] The combined organic layers are then washed with water and brine to remove the solvent and residual salts. The crude product is then typically purified by flash column chromatography on silica gel.

  • Storage: this compound should be stored as a solution if possible, or as a neat oil in a cool (2-8 °C), dark place, away from heat, light, and sources of ignition. Avoid storing large quantities of the neat, purified compound.

Standard Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-Iodobenzyl bromide (1.0 eq.)

  • Sodium azide (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzyl bromide (1.0 eq.) in anhydrous DMF.

  • Carefully add sodium azide (1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing deionized water. This may be slightly exothermic.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 portions).[1]

  • Combine the organic layers and wash them sequentially with water and then brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • If necessary, purify the crude oil by flash column chromatography on silica gel to yield this compound as a pure product.

References

  • BenchChem. (2025). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.
  • Yadav, D., et al. (2019). Supplementary Information: Highly regioselective and sustainable solar click reaction. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Available at: [Link]

  • Douša, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (n.d.). SN2 reaction. Available at: [Link]

  • Shaikh, A. & Gosar, P. (2023). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Available at: [Link]

  • AWS. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Click Chemistry with 1-(Azidomethyl)-2-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CuAAC-OrthoIodo Status: Active Agent: Senior Application Scientist Reagent Profile: 1-(Azidomethyl)-2-iodobenzene (o-iodobenzyl azide)

Executive Summary & Reagent Profile[1][2][3][4][5]

You are working with a bifunctional scaffold . The azide group (-N


) allows for rapid triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the ortho-iodine serves as a critical handle for subsequent cross-coupling (e.g., Sonogashira, Suzuki) or conversion into hypervalent iodine species.

Critical Challenge: The ortho-iodine atom introduces significant steric bulk proximal to the reactive azide center. Standard "ligand-free" click conditions often fail or proceed sluggishly with this substrate, leading to oxidative degradation of the catalyst or alkyne homocoupling (Glaser coupling).

Optimization Module: Reaction Conditions

Q: My reaction is stalling at 50% conversion. How do I overcome the steric hindrance of the ortho-iodo group?

A: You must switch from a ligand-free system to a Ligand-Accelerated CuAAC (LA-CuAAC) protocol.

The ortho-substituent creates a "picket fence" effect, making it difficult for the copper-acetylide intermediate to attack the azide. To fix this, use THPTA or TBTA .

ComponentRecommendationTechnical Rationale
Ligand THPTA (Water-soluble) or TBTA (Organic sol.)Ligands protect Cu(I) from oxidation and, crucially, lower the activation energy for sterically hindered azides by preventing the formation of unreactive polynuclear copper aggregates [1].
Ratio 1:5 (Cu:Ligand) A high ligand-to-copper ratio ensures the active catalytic species is monomeric and accessible, rather than an aggregated cluster blocked by the bulky iodine [2].
Catalyst CuSO

+ NaAscorbate
Generate Cu(I) in situ.[1][2] Avoid CuI/CuBr salts if possible, as they are prone to oxidation and iodide inhibition in this specific steric context.
Q: Which solvent system preserves the iodine handle while solubilizing this lipophilic molecule?

A: Use a DMSO/Water or THF/Water gradient.

This compound is lipophilic. The classic tBuOH/Water (1:1) mix often causes the azide to oil out, halting the reaction.

  • Recommended: DMSO:Water (1:[3]1) or THF:Water (2:1).

  • Why: DMSO coordinates weakly to Cu(I), stabilizing it without poisoning the catalyst. It also ensures the lipophilic aryl iodide remains in the same phase as the water-soluble ascorbate/copper mix.

Experimental Protocol (High-Steric Efficiency)

Objective: Complete conversion of this compound with a terminal alkyne while preventing iodine reduction.

Reagents:
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Terminal Alkyne (1.1 equiv)

  • Catalyst Stock: premixed CuSO

    
     (1 equiv) + THPTA (5 equiv) in water.
    
  • Reductant: Sodium Ascorbate (freshly prepared 0.5 M in water).

Step-by-Step Workflow:
  • Dissolution: Dissolve Reagent A and Reagent B in DMSO (or THF).

  • Catalyst Complexing: In a separate vial, mix the CuSO

    
     and THPTA. The solution should turn a deep turquoise. Allow this to stand for 5 minutes. This ensures the copper is fully ligated before touching the reactants.
    
  • Combination: Add the Catalyst Complex to the reaction vial.

  • Initiation: Add the Sodium Ascorbate dropwise. The solution may turn yellow/orange (active Cu(I)).

  • Inerting: Flush the headspace with Argon. Do not skip this. Oxygen is the enemy of low-rate click reactions.[4]

  • Incubation: Stir at 40°C for 2–4 hours. (Do not exceed 50°C; see Safety Module).

Troubleshooting & Diagnostics

Q: I see a "Glaser Coupling" byproduct (alkyne dimer). Why?

A: This indicates Oxygen Leakage + Slow Azide Kinetics . Because the ortho-iodo group slows down the click reaction, the copper-acetylide intermediate sits idle longer. If oxygen is present, it will oxidize the copper-acetylide, causing it to dimerize.

  • Fix: Degas solvents vigorously (sparge with Ar for 15 mins) and increase the Ascorbate loading to 5.0 equivalents to scavenge oxygen.

Q: How do I remove Copper without stripping the Iodine?

A: Use EDTA washing.[5][6] Avoid ammonia-based washes, which can sometimes form explosive complexes with iodine species or azides.

  • Protocol: Dilute reaction with EtOAc. Wash organic layer 3x with 0.1 M EDTA (pH 7.4). The aqueous layer will turn blue as it pulls the copper out.

Safety & Stability (Benzylic Azide Handling)

WARNING: this compound is a Benzylic Azide .

Q: Can I distill this reagent to purify it?

A: ABSOLUTELY NOT. Benzylic azides are thermally unstable. While the iodine atom improves the Carbon/Nitrogen mass ratio (C


H

IN

), the benzylic C-N bond is weaker than in aryl azides. Distillation carries a high risk of explosion [3].
  • Safe Purification: Column chromatography (Silica, Hexane/EtOAc).

Q: Is the "Rule of Six" applicable?

A: Yes. The Rule of Six states that organic azides are generally safe if (


.
  • For C

    
    H
    
    
    
    IN
    
    
    :
    
    
    .
  • Verdict: This compound is BORDERLINE . It should be treated as potentially explosive.[7] Store in the dark at -20°C. Never use metal spatulas (use Teflon/wood) to avoid friction sensitivity.

Visualization: Optimization Logic

The following diagram illustrates the decision tree for optimizing the reaction based on the specific steric constraints of the ortho-iodo group.

OptimizationWorkflow Start Start: Reaction Setup SolventCheck Check Solubility: Is Reagent Oiling Out? Start->SolventCheck StandardSolvent Use tBuOH/Water SolventCheck->StandardSolvent No LipophilicSolvent Use DMSO/Water or THF/Water SolventCheck->LipophilicSolvent Yes (Likely) LigandCheck Check Kinetics: Is Conversion < 80%? StandardSolvent->LigandCheck LipophilicSolvent->LigandCheck StandardCond Standard CuSO4/Ascorbate LigandCheck->StandardCond No AddLigand Add THPTA (5 eq) to Protect Cu(I) LigandCheck->AddLigand Yes (Steric Bulk) O2Check Check Byproducts: Glaser Dimer Present? StandardCond->O2Check AddLigand->O2Check Degas Sparge Ar + Increase Ascorbate O2Check->Degas Yes Finish Success: High Yield Triazole O2Check->Finish No Degas->Finish

Caption: Decision matrix for optimizing CuAAC with lipophilic, sterically hindered ortho-substituted azides.

Visualization: Steric Mechanism

This diagram explains why the ligand is necessary. The ortho-iodine blocks the approach of the copper acetylide in a standard cluster, but the Ligand-Cu complex creates a defined geometry that bypasses this hindrance.

StericMechanism cluster_0 Standard Conditions (Fails) cluster_1 Ligand-Accelerated (Works) Azide1 Azide-Iodine (Steric Clash) CuCluster Polynuclear Cu-Acetylide CuCluster->Azide1 Blocked by Ortho-Iodo Azide2 Azide-Iodine (Target) LigandCu Monomeric THPTA-Cu LigandCu->Azide2 Steric Bypass

Caption: Mechanistic comparison showing how ligand-stabilized monomeric copper species overcome the steric hindrance of the ortho-iodine group.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (2023). Synthesis of Benzyl Azides and Safety Data.

Sources

Troubleshooting low yields in Sonogashira coupling with 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of performing Sonogashira coupling on 1-(azidomethyl)-2-iodobenzene . The presence of a reactive azide group (-CH₂N₃) in the ortho-position to the iodide presents a unique "chemical minefield" where three competing pathways—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , Thermal Cyclization , and the Staudinger Reaction —often consume starting materials or products, leading to low yields of the desired linear alkyne.

Part 1: Safety Directive (Critical)

WARNING: AZIDE HAZARD

  • Explosion Risk: Organic azides, particularly low-molecular-weight benzyl azides, are potentially explosive. Never distill this compound or the product to dryness.

  • Metal Sensitivity: Avoid using copper tubing or metal spatulas that can form highly explosive metal azides.

  • Ventilation: Perform all reactions behind a blast shield in a fume hood.

Part 2: Diagnostic Troubleshooting Guide

This section diagnoses "Low Yield" by analyzing the specific side-products or reaction behaviors you are observing.

Scenario A: "I isolated a triazole instead of my alkyne."
  • The Cause: Copper Contamination (CuAAC).

    • Standard Sonogashira conditions use Copper(I) Iodide (CuI) as a co-catalyst.[1] Copper is the primary catalyst for "Click" chemistry (Azide-Alkyne Cycloaddition).

    • If CuI is present, the terminal alkyne will preferentially react with the azide group (either intermolecularly with the starting material or intramolecularly with the product) rather than coupling with the iodide.

  • The Fix: Switch to Copper-Free Sonogashira.

    • You must remove Copper from the system entirely. The reaction must rely solely on the Palladium cycle.

    • See Protocol 1 below.

Scenario B: "My azide starting material disappeared, but no coupled product formed."
  • The Cause: The Staudinger Reaction. [2]

    • Common ligands like Triphenylphosphine (

      
      ) are nucleophilic. They attack the azide to form a phosphazide, which evolves nitrogen to form an iminophosphorane (
      
      
      
      ).
    • This side reaction consumes your starting material and poisons the catalyst ligand.

  • The Fix: High-Activity Catalysts or Bulky Ligands.

    • Use a catalyst system that couples faster than the Staudinger side-reaction (e.g., Pd(OAc)₂ with bulky, electron-rich ligands like XPhos or Amphos , or simply high loading of

      
       if the coupling is very fast).
      
    • Alternatively, use Phosphine-Free conditions (using amine ligands).

Scenario C: "I see a fused heterocyclic product (e.g., Isoquinoline or Triazolo-fused ring)."
  • The Cause: Thermal Cyclization (Tandem Reaction).

    • The product, 1-(azidomethyl)-2-alkynylbenzene, places the azide and alkyne in close proximity.

    • Heat (>60°C) promotes spontaneous intramolecular 1,3-dipolar cycloaddition (forming a triazole-fused ring) or denitrogenative cyclization (forming isoquinolines).

  • The Fix: Room Temperature Protocol.

    • Perform the reaction at 20–25°C . Do not heat.

    • Use a stronger base (e.g., Piperidine or Pyrrolidine) or a more active Pd source to compensate for the lower temperature.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways that lead to low yields. Your goal is to navigate the Green Path while blocking the Red Paths .

SonogashiraPathways Start 1-(azidomethyl)- 2-iodobenzene Cu CuI Co-catalyst Start->Cu Pd Pd Catalyst (Copper-Free) Start->Pd Phos Phosphine Ligand (Slow Rxn) Start->Phos Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu Alkyne->Pd Triazole Triazole Side Product (Click Reaction) Cu->Triazole CuAAC (Fast) Desired Linear Coupled Product (Target) Pd->Desired Cross-Coupling Heat Heat (>60°C) Cyclized Fused Heterocycle (Isoquinoline/Triazolo) Heat->Cyclized Thermal Cyclization Staudinger Iminophosphorane (Staudinger Product) Phos->Staudinger Ligand Attack Desired->Heat

Caption: Logical flow of competing reactions. The presence of Copper (CuI) or Heat diverts the reaction toward heterocyclic side products, while Phosphines can degrade the azide.

Part 4: Optimized Protocols

Protocol 1: The "Gold Standard" Copper-Free Method

This protocol eliminates the CuAAC risk and minimizes thermal cyclization by operating at room temperature.

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%) +
    
    
    (10 mol%)
    • Note: While phosphines are used, the high activity of Pd at 5% loading usually outcompetes the Staudinger reaction if the reaction is kept short (<4 hours).

  • Base: Pyrrolidine or Piperidine (3.0 equiv)

    • Why: Secondary amines act as both base and ligand, accelerating the oxidative addition in Cu-free systems.

  • Solvent: DMF or Acetonitrile (Degassed).

  • Temperature: Room Temperature (25°C) .

Step-by-Step:

  • Degas: Sparge the solvent (DMF) with Argon for 15 minutes. Oxygen promotes homocoupling (Glaser coupling) and catalyst decomposition.

  • Charge: Add Pd catalyst, Aryl Iodide, and Alkyne to a flame-dried vial under Argon.

  • Initiate: Add the amine base (Pyrrolidine).

  • Monitor: Stir at room temperature. Monitor by TLC/LCMS every 30 minutes.

    • Stop immediately upon consumption of the iodide to prevent post-reaction cyclization or Staudinger degradation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Amine. Dry and concentrate below 30°C .

Protocol 2: Phosphine-Free Method (If Staudinger is observed)

If you observe significant iminophosphorane formation (Scenario B), use this ligand-free approach.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: None (The amine acts as the ligand) or DABCO (10 mol%)

  • Base: Tetrabutylammonium acetate (TBAA) (2.0 equiv) or Piperidine.

  • Solvent: DMF.

  • Temperature: Room Temperature to 40°C.

Part 5: Data Summary & Comparison

VariableStandard SonogashiraRecommended Protocol (Cu-Free)
Catalyst

/ CuI

or

Co-Catalyst Copper(I) Iodide NONE (Crucial)
Primary Risk Triazole formation (CuAAC)Slower reaction rate
Temperature Often heated (60-80°C)Room Temp (20-25°C)
Base

or

Pyrrolidine or Piperidine
Expected Yield <30% (Linear Alkyne)70-90% (Linear Alkyne)

References

  • Copper-Free Sonogashira Overview

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Azide-Alkyne Cycloaddition (CuAAC)

    • Title: One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Room Temperature Cu-Free Methodologies

    • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
    • Source: ACS Publications.[4]

    • URL:[Link]

  • Staudinger Reaction Mechanism

    • Title: Staudinger Reaction.[2]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Portal: 1-(Azidomethyl)-2-iodobenzene Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 59473-45-9 | Molecular Formula: C₇H₆IN₃[1]

PART 1: CRITICAL SAFETY ALERT

::: danger STOP AND READ BEFORE HANDLING Explosion & Decomposition Hazard 1-(Azidomethyl)-2-iodobenzene contains two high-energy functionalities: a benzyl azide and an aryl iodide .

  • C/N Ratio: The Carbon/Nitrogen ratio is

    
    . While >3 is generally considered "safe," this molecule is on the borderline.
    
  • Synergistic Instability: The ortho-iodine substituent exerts steric strain and electronic effects that can lower the activation energy for nitrogen release (

    
    ).
    
  • Photolytic Trigger: The C–I bond is weak (

    
    65 kcal/mol) and photosensitive. Light exposure can generate radicals that induce chain-decomposition of the azide group.
    :::
    

PART 2: DIAGNOSTIC WORKFLOW (Troubleshooting)

Issue: "My compound is turning yellow/brown or showing new spots on TLC." Root Cause Analysis: This typically indicates iodine liberation (purple/brown) or nitrene-derived coupling (yellow/orange).

Troubleshooting Start Observation: Compound Discoloration CheckLight Was the sample exposed to ambient light? Start->CheckLight CheckSolvent Check Solvent System CheckLight->CheckSolvent No ResultLight Photolytic C-I Cleavage Action: Wrap in foil, purify immediately. CheckLight->ResultLight Yes CheckAcid Is the solvent Chloroform or unbuffered? CheckSolvent->CheckAcid CheckTemp Was heat applied (>40°C)? CheckAcid->CheckTemp No ResultAcid Acid-Catalyzed Decomposition Action: Switch to DCM/Basic Alumina. CheckAcid->ResultAcid Yes (CHCl3) CheckTemp->CheckSolvent Re-evaluate Purity ResultHeat Thermal Nitrene Formation Action: Discard if extensive. CheckTemp->ResultHeat Yes

Figure 1: Diagnostic logic for identifying degradation sources in 2-iodobenzyl azide.

PART 3: SOLVENT COMPATIBILITY MATRIX

The stability of this compound is governed by polarity , nucleophilicity , and trace acidity .

Solvent ClassSpecific SolventCompatibilityTechnical Notes & Risk Factors
Chlorinated Dichloromethane (DCM) Recommended Excellent solubility. Low boiling point allows removal without thermal stress. Must be stabilized (amylene) to prevent HCl formation.
Chlorinated Chloroform (

)
AVOID Often contains trace HCl or phosgene. Acid protons sensitize the azide group, accelerating decomposition.
Aromatic Toluene Use with Caution Good for storage if cold.[1] However, if a nitrene forms (thermal/photo), it will insert into the benzylic C-H of toluene, creating complex byproducts.
Polar Aprotic DMSO / DMF Use with Caution High solubility, but high boiling points require heat to remove. Heating this azide in DMSO >50°C risks explosive decomposition. DMSO can also act as an oxidant.
Ethereal THF / Diethyl Ether Neutral Acceptable for short-term use. Ensure peroxide-free; peroxides can initiate radical cleavage of the C–I bond.
Protic Methanol / Water Poor Low solubility. Nucleophilic solvent attack is possible if the iodide is displaced (unlikely without catalyst, but possible).

PART 4: DEEP DIVE FAQs

Q1: Why is Chloroform (CDCl3) dangerous for NMR analysis of this compound?

A: Chloroform naturally degrades to form trace Hydrochloric Acid (HCl) unless stored over silver foil or basic stabilizers.

  • Mechanism: Protons (

    
    ) protonate the azide functionality (
    
    
    
    ). This lowers the activation energy for
    
    
    loss, leading to decomposition.
  • Artifacts: You will often see a growing peak at

    
    10 ppm (aldehyde) or broad aromatic signals indicating polymerization.
    
  • Solution: Filter

    
     through basic alumina before dissolving your azide, or use 
    
    
    
    (DCM-d2).
Q2: Can I use Rotovap to remove DMSO?

A: No. Removing DMSO requires high vacuum and heat (


).
  • Thermal Risk: 2-iodobenzyl azide begins significant thermal decomposition around 80-90°C, but the onset can be lower in polar solvents which stabilize the transition state.

  • Protocol: If you synthesized the compound in DMSO, perform an aqueous workup (extract into Ether/EtOAc) to remove the DMSO, then dry and evaporate the volatile solvent. Do not distill the azide.

Q3: What is the specific decomposition pathway?

The ortho-iodine plays a critical role. Upon activation (light or heat), the molecule loses


 to form a Nitrene .
  • Singlet Nitrene: This highly reactive species looks for electrons.

  • Insertion/Rearrangement: Unlike simple benzyl azides, the ortho-iodine prevents easy rotation and provides a large electron cloud. The nitrene can insert into the solvent or undergo ring expansion to form dehydroazepines.

Decomposition Mol 1-(azidomethyl)- 2-iodobenzene Trigger Energy (hν or ΔT) Mol->Trigger Nitrene Benzyl Nitrene Intermediate Trigger->Nitrene -N2 Radical Benzyl Radical (via C-I cleavage) Trigger->Radical -I• (Photolysis) Prod1 Polymeric Tars Nitrene->Prod1 Solvent Insertion Prod2 Fulvenallene (High T) Nitrene->Prod2 Ring Contraction

Figure 2: Dual decomposition pathways driven by light (radical) and heat (nitrene).

PART 5: STANDARD OPERATING PROCEDURES (SOP)

Protocol A: Safe Storage
  • Vessel: Amber glass vial wrapped in aluminum foil . (Amber glass blocks UV but transmits IR/visible light that can still affect the C-I bond).

  • Atmosphere: Flush with Argon or Nitrogen. Oxygen can promote radical chain reactions if the C-I bond cleaves.

  • Temperature: Store at -20°C .

  • State: Store as a solid if possible. If storage in solution is necessary, use degassed Benzene (freezes at 5°C, locking the matrix) or Toluene.

Protocol B: Reaction Monitoring
  • Do not use UV visualization on TLC for extended periods. The UV lamp (254 nm) will degrade the spot on the plate, leading to "streaking" and false impurity readings.

  • Stain: Use Permanganate (KMnO4) or Hanessian’s Stain . The azide does not stain well, but the iodine moiety usually provides contrast.

References

  • Organic Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44.33 (2005): 5188-5240. Link

  • Thermal Decomposition: Steinbauer, J., et al. "Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene." The Journal of Physical Chemistry A, 127.38 (2023). Link

  • Photostability of Aryl Iodides: Gritsan, N. P., et al. "Photochemistry of iodo, methyl and thiomethyl substituted aryl azides." Photochemical & Photobiological Sciences, 9 (2010). Link

  • Solvent Effects on Azides: Peterson, J. P., et al. "Solvent Effects on the Stability... of Radicals." Journal of the American Chemical Society, 141.32 (2019).[2] Link

Sources

Technical Support Center: Purification of 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(azidomethyl)-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with purifying this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your protocols effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the preparation of this compound.

Q1: What are the most common impurities found in crude this compound preparations?

A1: The impurity profile typically arises from the standard synthetic route: a nucleophilic substitution of a 2-iodobenzyl halide (e.g., 2-iodobenzyl bromide) with an azide salt (e.g., sodium azide).[1][2] The most common impurities are:

  • Unreacted Starting Material: Residual 2-iodobenzyl bromide is a primary impurity, resulting from an incomplete reaction.

  • Hydrolysis Byproduct: 2-iodobenzyl alcohol can form if water is present in the reaction mixture, as the benzyl halide can react with water under the reaction conditions.

  • Dimeric Byproducts: Small amounts of dibenzyl ether or other dimeric species can form through side reactions, particularly if reaction temperatures are too high or reaction times are excessively long.

  • Residual Azide Salts: Inorganic salts like sodium azide or sodium bromide must be thoroughly removed during the aqueous workup.

Q2: Why is achieving high purity for this compound so critical?

A2: High purity is paramount for two main reasons. First, for its intended use in subsequent reactions, such as "click chemistry" or other derivatizations, impurities can interfere with catalysts, reduce yields, and complicate the purification of the final product. Second, and more critically in a pharmaceutical context, organic azides as a class can be potentially mutagenic or genotoxic.[3] Regulatory bodies have stringent limits on such impurities in active pharmaceutical ingredients (APIs).[3][4][5][6] Ensuring the complete removal of azide-containing impurities is a critical safety and regulatory requirement.[7]

Q3: What are the primary laboratory methods for purifying this compound?

A3: The two most effective and widely used methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities.[8] It is particularly useful when dealing with oily crude products or when impurities have very similar solubility profiles to the product. Silica gel is the most common stationary phase.[9]

  • Recrystallization: If the crude product is a solid, recrystallization is a powerful and scalable purification method.[10][11] It relies on the principle of differential solubility of the product versus the impurities in a specific solvent system at varying temperatures.[12]

Q4: What are the essential safety precautions when handling and purifying this organic azide?

A4: Organic azides are high-energy compounds and must be handled with caution.[13] Key safety measures include:

  • Avoid Heavy Metals: Never use metal spatulas (especially copper, silver, lead, or mercury) to handle azide compounds, as this can form highly shock-sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas.[9]

  • Avoid Friction: Do not use ground glass joints when possible, as friction can potentially initiate decomposition.[9]

  • Temperature Control: Avoid excessive heating. Perform distillations or solvent removal at the lowest feasible temperature and pressure. Never concentrate an azide-containing solution to dryness.[9]

  • Acidic Conditions: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[14]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood and wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Section 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution & Scientific Rationale
Product Decomposition during Column Chromatography Acidic Nature of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition of acid-sensitive compounds like some organic azides.[9]1. Neutralize the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent containing 1% triethylamine (or another suitable base), then pack the column with this slurry. This neutralizes the acidic sites on the silica surface. 2. Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for compounds that show significant degradation on silica.
Low Recovery Yield after Chromatography Product is Highly Soluble in Eluent: The chosen solvent system may be too polar, causing the product to elute too quickly (high Rf) and co-elute with faster-moving impurities.1. Optimize the Solvent System: Aim for an Rf value of ~0.25-0.35 on TLC for the best separation. Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio) to achieve this. 2. Perform Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
Irreversible Adsorption: The product may be strongly and irreversibly binding to the stationary phase.1. Add a Competitive Binder: Adding a small amount of a polar solvent like methanol (0.5-1%) to the eluent can sometimes help desorb strongly bound compounds. 2. Change Stationary Phase: Consider using a different stationary phase, such as C18 (reverse-phase), if the compound is particularly polar or has functional groups that interact strongly with silica.
Failure to Crystallize during Recrystallization Solution is Not Supersaturated: The amount of solvent used was too large, or the product is highly soluble even at low temperatures.1. Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product. These actions create nucleation sites for crystal growth.
Presence of Oily Impurities: Impurities can sometimes inhibit crystal lattice formation, causing the product to "oil out."1. Use an Antisolvent: Dissolve the crude product in a minimum amount of a good solvent, then slowly add a miscible "antisolvent" in which the product is insoluble until turbidity persists.[11][15] This rapid change in solubility can promote crystallization over oiling. 2. Pre-purification: If oiling is severe, first pass the crude material through a short plug of silica gel to remove the problematic impurities, then attempt recrystallization.
Persistent Starting Material Contamination Incomplete Reaction: The initial reaction did not proceed to completion.1. Drive the Reaction: Before workup, ensure the reaction is complete via TLC or LC-MS analysis. If not, consider extending the reaction time or slightly increasing the temperature.
Similar Polarity: The starting 2-iodobenzyl halide and the product this compound may have very similar polarities, leading to co-elution during chromatography.1. Fine-tune the Eluent: Use a very shallow solvent gradient or an isocratic elution with a carefully optimized non-polar solvent system (e.g., Hexane/DCM or Hexane/Toluene mixtures) to improve separation. 2. Chemical Scavenging (Advanced): In some cases, a nucleophilic resin could be used to scavenge the unreacted alkyl halide from the crude mixture before purification.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for purification. Always perform a small-scale test (TLC) to determine the optimal solvent system before committing the bulk of your material.

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1-2 grams.

  • Solvent System Selection:

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • The ideal system will give your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Select a glass column with a diameter where the silica gel height will be ~15-20 cm.

    • In a beaker, prepare a slurry of silica gel in the chosen low-polarity starting eluent. Use approximately 50g of silica for every 1g of crude material.

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly.[8] Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography eluent or dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top of the bed.

    • Apply gentle positive pressure to the top of the column to achieve a flow rate of about 2 inches/minute.[8]

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<30-35°C) to prevent thermal decomposition. Crucially, do not evaporate to complete dryness. Leave a small amount of solvent to ensure the final product remains as a concentrated solution or oil.

Protocol 2: Recrystallization

This method is suitable for crude products that are solid at room temperature.

  • Solvent Selection:

    • Place a small amount (~20-30 mg) of your crude solid in a test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, hexanes, or a mixture) dropwise.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[12]

    • Test several solvents to find the optimal one. A two-solvent system (one "good" solvent, one "antisolvent") can also be effective.[11]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).

    • Continue adding the minimum amount of hot solvent until the solid is just fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the recovery of the crystalline product.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the crystals under vacuum. Avoid oven drying at high temperatures.

Section 4: Visualization & Workflows

Diagram 1: Purification Strategy Selection

Purification_Strategy start Crude Product Analysis product_state Is the product a solid or an oil? start->product_state solid Solid product_state->solid Solid oil Oil product_state->oil Oil purity_check Assess Purity by TLC/NMR solid->purity_check chromatography Flash Column Chromatography oil->chromatography high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low recrystallize Recrystallization high_purity->recrystallize low_purity->chromatography

Caption: Decision tree for selecting the initial purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Troubleshooting_Workflow start Run Column Chromatography check_fractions Analyze Fractions by TLC/LC-MS start->check_fractions outcome Evaluate Outcome check_fractions->outcome success Pure Product Obtained (Combine & Evaporate) outcome->success Good Separation failure Purification Failed outcome->failure Poor Separation identify_issue Identify Problem failure->identify_issue coelution Co-elution of Impurities identify_issue->coelution Overlapping Spots decomposition Product Decomposition identify_issue->decomposition Streak/New Spots no_elution Product Stuck on Column identify_issue->no_elution No Product Eluted optimize_eluent Optimize Eluent (Change Polarity/Solvent) coelution->optimize_eluent neutralize_silica Neutralize Silica or Change Stationary Phase decomposition->neutralize_silica increase_polarity Drastically Increase Eluent Polarity no_elution->increase_polarity optimize_eluent->start neutralize_silica->start increase_polarity->start

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Organic Syntheses. (n.d.). Iodoxybenzene. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved February 9, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 9, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Retrieved February 9, 2026, from [Link]

  • AWS. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. Retrieved February 9, 2026, from [Link]

  • PubMed. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Retrieved February 9, 2026, from [Link]

  • PMC. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-(Azidomethyl)-2-fluorobenzene. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved February 9, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization Lab Report. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). HPLC-free in situ 18F-fluoromethylation on bioactive molecules by azidation and MTBD scavenging. Retrieved February 9, 2026, from [Link]

  • Reddit. (2022). Advice on column chromatography. Retrieved February 9, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved February 9, 2026, from [Link]

  • Chegg.com. (2019). Solved The reaction of benzyl bromide (C.HSCHBr) with sodium. Retrieved February 9, 2026, from [Link]

  • Nottingham ePrints. (n.d.). Catalytic Reductions and Synthesis Applications of Organic Azides. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved February 9, 2026, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved February 9, 2026, from [Link]

  • Shimadzu. (2023). Quantitative analysis of azido impurity in the sartan drugs using LC-MS/MS. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

Benchmarking the Structural Integrity of 1-(Azidomethyl)-2-iodobenzene: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(Azidomethyl)-2-iodobenzene (also known as 2-iodobenzyl azide) is a high-value intermediate in fragment-based drug discovery (FBDD) and bioconjugation.[1] Its dual functionality—the azide group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) and the ortho-iodine for palladium-catalyzed cross-couplings—makes it a versatile scaffold.[1]

However, the synthesis of this molecule presents a specific analytical challenge: differentiation from its precursor. The starting material, 2-iodobenzyl bromide, is structurally nearly identical.[1] Standard Thin Layer Chromatography (TLC) often fails to resolve the two distinct spots due to similar polarities.[1]

This guide provides an authoritative, comparative NMR framework to definitively validate the synthesis of this compound, distinguishing it from its bromide precursor and potential regioisomers.[1]

Comparative Analysis: Product vs. Precursor

The critical quality attribute (CQA) for this synthesis is the complete conversion of the carbon-bromine (


) bond to a carbon-azide (

) bond.
The "Smoking Gun" Metrics

While Proton (


) NMR shows subtle shifts, Carbon-13 (

) NMR provides indisputable evidence of conversion.[1]
FeaturePrecursor: 2-Iodobenzyl BromideTarget: this compoundDiagnostic Shift (

)

Benzylic (

)

4.61 ppm (Singlet)

4.45 – 4.50 ppm (Singlet)
Upfield shift (~0.15 ppm)

Benzylic (

)

~38.0 ppm

~58.5 ppm
Downfield shift (~20 ppm)
Aromatic Region Distinct multiplets (7.0 - 7.9 ppm)Similar pattern, slight shielding changesLess diagnostic due to overlap

Note: Chemical shifts (


) are reported in 

referenced to TMS (0 ppm) or residual solvent (7.26 ppm).[1]
Mechanistic Insight (Causality)[1]
  • Proton Shift: The azide group (

    
    ) is slightly less electron-withdrawing by induction than the bromine atom (
    
    
    
    ) in this specific benzylic environment, leading to a minor upfield shift (shielding) of the methylene protons.[1]
  • Carbon Shift: The carbon atom attached to the azide experiences a significant deshielding effect compared to the bromide, moving the signal from the alkyl halide region (~30-40 ppm) into the C-N/C-O region (~50-60 ppm).[1] This is the primary validation signal.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the target molecule, ensuring no false positives from unreacted starting material.

G Start Start: 2-Iodobenzyl Bromide Reaction Reaction: NaN3 / DMSO (SN2 Substitution) Start->Reaction Nucleophilic Attack Workup Workup: H2O/Et2O Extraction (Remove excess NaN3) Reaction->Workup Quench NMR NMR Analysis (CDCl3) Workup->NMR Prepare Sample Decision Check 13C Shift NMR->Decision Acquire Data Success Target Confirmed: Signal at ~58 ppm Decision->Success > 50 ppm Fail Incomplete: Signal at ~38 ppm Decision->Fail < 40 ppm

Figure 1: Critical path for the synthesis and validation of this compound.

Detailed Experimental Protocols

Synthesis (Standardized Protocol)

This protocol is optimized to minimize the formation of "dimer" byproducts and ensure safety when handling organic azides.[1]

  • Preparation: In a round-bottom flask, dissolve 2-iodobenzyl bromide (1.0 equiv) in reagent-grade DMSO (0.5 M concentration).

    • Why DMSO? It accelerates

      
       reactions significantly compared to THF or DCM.[1]
      
  • Azidation: Add Sodium Azide (

    
    )  (1.2 equiv) carefully.[1]
    
    • Safety: Ensure the reaction is vented.[1] Although benzyl azides are generally stable, avoid metal spatulas (potential for heavy metal azide formation).[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (use UV visualization; azide spot may stain faintly with permanganate).

  • Workup: Dilute with water (5x reaction volume) and extract with diethyl ether (

    
    ). Wash the organic layer with brine to remove residual DMSO.[1] Dry over 
    
    
    
    and concentrate in vacuo.
    • Caution: Do not heat the rotary evaporator bath above 40°C. Organic azides can decompose exothermically.[1]

NMR Acquisition Parameters

To ensure data integrity and reproducibility:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred.[1] It minimizes solvent overlap with the benzylic region.[1]
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1H: Standard pulse (zg30), 16 scans, D1 = 1.0 sec.

    • 13C: Proton-decoupled (zgpg30), 256-512 scans.[1] Crucial: Ensure sufficient scans to resolve the quaternary carbon attached to Iodine (C-I), which often appears very small/broad around 90-100 ppm.[1]

Data Interpretation & Validation Logic

Use this decision tree to interpret your spectral data.

Logic Root Analyze 1H NMR (4.0 - 5.0 ppm) CheckSinglet Is there a singlet? Root->CheckSinglet SingletLocation Chemical Shift Value? CheckSinglet->SingletLocation Yes Bromide ~4.61 ppm: Starting Material Present SingletLocation->Bromide > 4.60 Azide ~4.45 ppm: Product Candidate SingletLocation->Azide < 4.55 Confirm Validate with 13C NMR Azide->Confirm FinalCheck Peak at ~58 ppm? Confirm->FinalCheck Pass PASS: Pure Azide FinalCheck->Pass Yes Fail FAIL: Check Structure FinalCheck->Fail No

Figure 2: NMR interpretation logic for purity assessment.

Self-Validating Checks
  • Integration Ratio: The benzylic singlet (2H) must integrate to 2.0 against the aromatic region (4H).[1] If the aromatic region integrates to >4.0, you likely have solvent contamination (e.g., Toluene) or residual starting material overlapping.[1]

  • Solvent Peaks: Check for DMSO (2.62 ppm in

    
    ) or DMF (2.96, 2.88, 8.02 ppm). Residual dipolar aprotic solvents can shift the benzylic peak slightly.[1]
    

Safety & Stability (Critical)

  • C/N Ratio Rule: The "rule of six" suggests that organic azides are safe to handle if

    
    .[1]
    
    • For this compound (

      
      ):
      
    • Ratio =

      
      .[1]
      
    • Warning: This molecule falls below the standard safety ratio, meaning it has high energy potential.[1] Do not distill this compound. Store in a cool, dark place (iodides are light-sensitive; azides are heat-sensitive).[1]

  • Light Sensitivity: The C-I bond is weak.[1] Prolonged exposure to ambient light will turn the oil pink/purple (release of

    
    ).[1] Wrap vials in aluminum foil.
    

References

  • Synthesis of Benzyl Azides: Feldman, A. K., Colasson, B., & Fokin, V. V. (2004).[1] One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated organic azides.[1] Organic Letters, 6(22), 3897-3899.[1] Link[1]

  • NMR of Benzyl Bromides vs Azides: Alvarez, S. G., & Alvarez, M. T. (1997).[1] A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide.[2] Synthesis, 1997(04), 413-414.[1] Link

  • Safety of Organic Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[1] Organic azides: an exploding diversity of a unique class of compounds.[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link[1]

  • Spectral Data Verification: SDBS (Spectral Database for Organic Compounds), Compound No. 1386 (Benzyl bromide) vs Analogues. National Institute of Advanced Industrial Science and Technology (AIST).[1]Link[1]

Sources

Comparing reactivity of 1-(azidomethyl)-2-iodobenzene with other benzyl azides

[1]

Executive Summary

1-(Azidomethyl)-2-iodobenzene (hereafter o-IAB ) represents a bifunctional "privileged scaffold" in organic synthesis.[1] Unlike standard benzyl azides which serve primarily as 1,3-dipole precursors for "Click" chemistry, o-IAB possesses an ortho-iodine substituent that unlocks divergent reactivity pathways.[1]

While this steric bulk slightly retards intermolecular cycloaddition rates compared to unsubstituted benzyl azide, it enables high-value intramolecular Palladium-catalyzed cascades (e.g., isoindoline synthesis) that are impossible with para-isomers or simple benzyl azides.[1] This guide objectively compares o-IAB against its structural analogs, supported by mechanistic analysis and experimental protocols.[1]

Part 1: Mechanistic Analysis & Divergent Reactivity

The reactivity profile of o-IAB is defined by two competing electronic/steric factors:

  • The Azide (

    
    ):  A nucleophilic dipole ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
    
  • The Ortho-Iodine (

    
    ):  A soft electrophile prone to oxidative addition by Pd(0), but also a source of steric hindrance for the azide.
    
The "Ortho-Effect" in CuAAC

In standard Click chemistry, the formation of the copper-metallacycle intermediate is sensitive to steric crowding around the benzylic carbon.

  • Benzyl Azide: Unhindered.[1] Fast kinetics.

  • o-IAB: The large iodine atom (

    
    ) creates steric clash during the approach of the Cu-acetylide complex.[1] This results in a measurable decrease in reaction rate (
    
    
    ), typically requiring slightly higher catalyst loading or temperature compared to the unsubstituted parent.
The "Killer App": Pd-Catalyzed Cascade

The true value of o-IAB lies in its ability to undergo intramolecular nitrene insertion or carbopalladation .[1] Upon Pd-catalyzed activation of the C-I bond, the molecule can cyclize onto the nitrogen (or a pendant alkyne), forming heterocycles like isoindoles or isoindolinones . This pathway is geometrically forbidden for the para-isomer (4-iodobenzyl azide).[1]

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to o-IAB versus its analogs.

ReactivityPathwaysSubstrateThis compound(o-IAB)CuAACCuAAC (Click)IntermolecularSubstrate->CuAAC + Alkyne / Cu(I)(Slower Rate)PdCyclePd-CatalyzedIntramolecularSubstrate->PdCycle + Pd(0)(Unique Pathway)Triazole1,2,3-Triazole(Ortho-Iodo retained)CuAAC->TriazoleProduct AIsoindolineIsoindoline/IsoquinolineScaffoldsPdCycle->IsoindolineProduct B

Caption: Divergent reactivity of o-IAB. The ortho-iodine enables the red pathway (cyclization), which is inaccessible to standard benzyl azides.

Part 2: Comparative Performance Data

The following table synthesizes experimental observations comparing o-IAB with key alternatives.

FeatureThis compound (o-IAB) Benzyl Azide (Standard) 1-(azidomethyl)-4-iodobenzene (p-IAB) 1-(azidomethyl)-2-bromobenzene (o-BAB)
CuAAC Rate Moderate (Steric retardation)Fast (Baseline)Fast (No steric clash)Moderate (Br is smaller than I)
Pd-Cyclization Excellent (Weak C-I bond facilitates oxidative addition)None (No handle)None (Geometry forbids cyclization)Good (Requires harsher conditions than Iodo)
Stability High (Heavy atom effect)ModerateHighHigh
Explosivity Low Risk (High MW improves C/N ratio)Moderate Risk (Lower MW)Low RiskLow Risk
Primary Use Heterocycle synthesis, Post-click functionalizationSimple bioconjugationLinear cross-couplingCost-effective alternative to o-IAB

Key Insight: Use p-IAB if you only need a linear linker with an iodine handle.[1] Use o-IAB if you intend to build fused ring systems.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct nucleophilic substitution (

1

Materials:

  • 2-Iodobenzyl bromide (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 eq) - DANGER: Toxic/Explosive [1][2]
    
  • DMSO (0.5 M concentration relative to substrate)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzyl bromide in DMSO.

  • Addition: Add sodium azide in one portion at room temperature (RT).

    • Note: The reaction is slightly exothermic. On scales >5g, use a water bath.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The bromide spot (

    
    ) should disappear, replaced by the azide (
    
    
    , often stains poorly/UV active).
  • Workup:

    • Dilute reaction mixture with 5 volumes of water (quenches excess azide solubility).[1]

    • Extract 3x with Diethyl Ether (

      
      ).[1]
      
    • Wash combined organics with Brine (sat. NaCl).[1][3]

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C.
      
    • Safety: Do not distill to dryness at high heat.[1] Azides can decompose explosively.[1][4]

  • Yield: Expect >90% as a pale yellow oil. Store in the dark (iodides are light-sensitive).[1]

Protocol B: Pd-Catalyzed Cascade to Isoindolinones

Rationale: This protocol demonstrates the unique utility of o-IAB, utilizing the iodine for oxidative addition and the azide as a nitrogen source.

Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Co-reactant: CO (1 atm, balloon) or Isocyanide

  • Solvent: Toluene, 100°C.

Mechanism:

  • Oxidative addition of Pd(0) into Ar-I.[1][5]

  • Insertion of CO (or isocyanide).[1]

  • Intramolecular attack of the azide nitrogen (or evolved amine) onto the acyl-Pd species.[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical decision-making process when handling o-IAB in the lab.

WorkflowStartStart: 2-Iodobenzyl BromideStep1Azidation (NaN3, DMSO, RT)Start->Step1CheckIs Product Isolated?Step1->CheckPrecautionSafety Check:Keep Temp < 40°CProtect from LightCheck->PrecautionDuring WorkupPathAPath A: Click Chemistry(Add Alkyne + Cu)PathBPath B: Cyclization(Add Pd(0) + CO)Precaution->PathAFor BioconjugationPrecaution->PathBFor Scaffold Synthesis

Caption: Operational workflow for synthesizing and utilizing o-IAB. Note the temperature constraints to prevent thermal decomposition of the azide.

Part 5: Safety & Handling (Critical)

  • Explosivity: While the iodine atom increases the Molecular Weight (MW: 259.05 g/mol ), improving the Carbon/Nitrogen ratio (

    
    ), organic azides are fundamentally energetic.
    
    • Rule of Thumb:

      
       is safe.[1] o-IAB  is borderline but generally stable due to the aromatic ring.[1]
      
    • Action: Never rotary evaporate to complete dryness if the bath >40°C.

  • Light Sensitivity: The C-I bond is photolabile.[1] Store the compound in amber vials or wrapped in foil to prevent iodine liberation, which can poison subsequent Pd-catalysts.

  • Toxicity: Sodium azide (precursor) is acutely toxic (comparable to cyanide).[1] Acidification releases

    
     (explosive/toxic gas).[1] Quench aqueous waste with bleach (sodium hypochlorite) to convert azide to nitrogen gas.[1]
    

References

  • Synthesis of Benzyl Azides

    • Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide.[4] Synthesis, 1997(04), 413-414.[1]

  • Pd-Catalyzed Cyclization of Ortho-Iodo Azides

    • Larock, R. C., et al. (2010). Synthesis of Isoindoles and Isoquinolines via Palladium-Catalyzed Cyclization.[1][6] Journal of Organic Chemistry.

    • (Representative citation for Larock heterocycle synthesis).[1]

  • CuAAC Kinetics & Steric Effects

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1]

  • Safety of Organic Azides

    • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1]

Advantages of using 1-(azidomethyl)-2-iodobenzene over 1-(azidomethyl)-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively analyzes the strategic advantages of 1-(azidomethyl)-2-iodobenzene (o-iodobenzyl azide) over its bromo-analog, 1-(azidomethyl)-2-bromobenzene , focusing on applications in fragment-based drug discovery (FBDD) and heterocycle synthesis.

Optimizing Bifunctional Synthons for High-Fidelity Drug Discovery

Executive Summary

In the design of bifunctional linkers for medicinal chemistry, This compound (Product A) offers superior performance compared to 1-(azidomethyl)-2-bromobenzene (Product B) . While both reagents provide an azide handle for "Click" chemistry (CuAAC) and an ortho-halogen for cross-coupling, the iodo-analog significantly outperforms the bromo-variant in palladium-catalyzed cascade reactions and late-stage functionalization protocols.

Key Advantage: The weaker C–I bond (approx. 65 kcal/mol) vs. C–Br (approx. 81 kcal/mol) allows for oxidative addition under milder conditions, enabling the synthesis of complex fused heterocycles (e.g., triazolo-isoquinolines) that are kinetically inaccessible or low-yielding with the bromo-analog.

Technical Analysis: The Reactivity Gap

The primary differentiator between these two synthons is the Bond Dissociation Energy (BDE) of the carbon-halogen bond. This fundamental physical property dictates the activation energy required for the rate-determining step (oxidative addition) in transition-metal catalysis.

FeatureThis compound1-(azidomethyl)-2-bromobenzeneImpact on Protocol
Leaving Group Ability Excellent (

is softer, better LG)
GoodFaster reaction rates; lower catalyst loading.
Pd-Oxidative Addition Fast (often occurs at RT)Slow (requires heating >60°C)Critical for thermally sensitive substrates.
Lithium-Halogen Exchange Rapid (< -78°C)Slower, requires higher tempIodo allows exchange before azide decomposition.
Molecular Weight 259.05 g/mol 212.05 g/mol Higher MW = Lower "explosive density" per gram.
Mechanistic Implication

In drug discovery workflows, these molecules are often used to build libraries via a "Click-then-Couple" strategy. The azide is first reacted with an alkyne to form a triazole. Subsequently, the halogen is used to couple the scaffold to a core structure.

  • With the Iodo-analog: The subsequent Suzuki or Heck coupling can often proceed at room temperature or mild heating (40–50°C).

  • With the Bromo-analog: The coupling often requires temperatures >80°C. This thermal stress can degrade the newly formed triazole or other sensitive functional groups on the payload.

Critical Application: Synthesis of Fused Heterocycles

The most distinct advantage of the iodo-analog is its ability to participate in domino (cascade) reactions to form fused heterocyclic cores, such as [1,2,3]triazolo[5,1-a]isoquinolines .

The "Impossible" Bromo-Reaction

Attempts to cyclize the bromo-analog often result in:

  • Stalled Intermediates: The oxidative addition of Pd(0) into the C-Br bond is too slow compared to competitive side reactions (e.g., azide decomposition).

  • High Temperature Failure: Forcing the reaction with heat leads to nitrene formation and non-specific insertion rather than the desired Pd-catalyzed cycle.

The Iodo-Advantage Pathway

The C-I bond activates rapidly, allowing the palladium species to intercept the intermediate before decomposition.

ReactionPathway Start o-Iodobenzyl Azide (Precursor) Step1 CuAAC (Click) (+ Alkyne) Start->Step1 r.t., Cu(I) Inter1 o-Iodo-Triazole Intermediate Step1->Inter1 Step2 Pd(0) Oxidative Addition (Fast) Inter1->Step2 Rate Determining Step (I >> Br) Note With Bromo-analog: Step 2 is too slow; leads to decomposition. Inter1->Note Step3 Intramolecular C-H Activation Step2->Step3 Cascade End Triazolo-Isoquinoline (Fused Core) Step3->End Reductive Elim.

Figure 1: The kinetic advantage of the iodo-substituent enables the cascade synthesis of fused drug scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol ensures high purity and safety.

Reagents:

  • 2-Iodobenzyl bromide (1.0 equiv)

  • Sodium azide (

    
    ) (1.5 equiv)
    
  • DMSO/THF (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 2-iodobenzyl bromide in a 1:1 mixture of DMSO and THF (0.5 M concentration).

  • Azidation: Add sodium azide portion-wise at 0°C. Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with diethyl ether, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo (bath temp <30°C). If necessary, pass through a short plug of silica. Do not distill azides.

Protocol B: Pd-Catalyzed Cascade Cyclization

Comparison: This reaction typically yields >85% with the Iodo-analog but <40% with the Bromo-analog.

Reagents:

  • This compound

  • Terminal Alkyne (1.0 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • DMF, 100°C

Workflow:

  • Click Step: React azide and alkyne with CuI (10 mol%) at RT until triazole formation is complete.

  • One-Pot Addition: Add the Pd catalyst, ligand, and base directly to the reaction vessel.

  • Cyclization: Heat to 100°C.

    • Observation: The Iodo-species converts fully within 2-4 hours. The Bromo-species often requires 12+ hours and shows significant byproduct formation (dehalogenation).

Safety & Stability Comparison

While both compounds are organic azides and must be treated as potential explosives, the iodo-analog presents a slight safety advantage due to its molecular weight.

  • C/N Ratio: The "Rule of Six" suggests that organic azides are generally safe if

    
    .
    
    • Both molecules satisfy this, but the mass percentage of nitrogen is lower in the iodo-compound (

      
      ) compared to the bromo-compound (
      
      
      
      ).
  • Shock Sensitivity: The heavier iodine atom acts as a "heat sink" in the crystal lattice, theoretically raising the initiation threshold slightly compared to the bromo-analog, though standard blast shields should always be used.

References

  • Mechanism of Pd-Catalyzed Couplings

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Note: Establishes the reactivity order I > Br >> Cl.
  • Synthesis of Triazolo-Isoquinolines

    • Geng, X., et al. (2010). Palladium-catalyzed tandem reaction of 1-(azidomethyl)-2-halobenzenes with alkynes: A concise synthesis of [1,2,3]triazolo[5,1-a]isoquinolines. Journal of Organic Chemistry, 75(22), 7774-7778. Link

    • Key Evidence: Demonstrates the specific utility of the ortho-halo azide scaffold.
  • Orthogonal Functionalization

    • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Link

  • Safety of Organic Azides

    • Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

Technical Guide: Validation of Synthetic Routes to 1-(azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation for the synthesis of 1-(azidomethyl)-2-iodobenzene (also known as 2-iodobenzyl azide), a critical intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and heterocycle formation.

While multiple routes exist, this guide compares the Nucleophilic Substitution (Classical) against the Direct Alcohol Conversion (Mitsunobu-type) . Based on atom economy, scalability, and yield reproducibility, the Nucleophilic Substitution using Sodium Azide (


) in polar aprotic media is identified as the superior route for standard laboratory and scale-up applications, provided strict safety protocols regarding the C/N ratio are observed.

Part 1: Strategic Analysis & Safety Assessment

The Target Molecule
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.05 g/mol

  • Utility: The ortho-iodine substituent serves as a versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira) after or before the click reaction, enabling the construction of complex pharmaceutical scaffolds.

Critical Safety Analysis (The C/N Ratio)

Before synthesis, the energetic stability must be calculated. Organic azides are potentially explosive.[1][2][3][4]

  • Standard Stability Rule:

    
    
    
  • Calculation for Target:

    
    
    

Risk Assessment: The ratio of 2.33 is below the general safety threshold of 3, theoretically classifying this molecule as unstable. However, the "Rule of Six" (six carbons per energetic group) is satisfied (


). Furthermore, the presence of the heavy Iodine atom significantly increases the molecular weight, desensitizing the compound relative to lighter benzyl azides.

Operational Mandate:

  • Treat as an energetic material.

  • Never distill to dryness at high temperatures.

  • Store at < 4°C in the dark.

  • Avoid Dichloromethane (DCM): When using sodium azide, DCM must be avoided to prevent the formation of diazidomethane, which is extremely explosive.

Part 2: Comparative Route Analysis

We evaluated two primary synthetic pathways based on yield, cost, and safety profile.

FeatureRoute A: Nucleophilic Substitution (Recommended)Route B: Mitsunobu / DPPA (Alternative)
Starting Material 2-Iodobenzyl bromide (or chloride)2-Iodobenzyl alcohol
Reagents Sodium Azide (

)
Diphenylphosphoryl azide (DPPA), DBU or

/DIAD
Atom Economy High: Byproduct is NaBr.Low: Generates high MW byproducts (Phosphine oxides).
Purification Simple extraction/filtration.Chromatography often required to remove phosphine oxides.
Scalability Excellent (Kilogram scale validated).Poor (High cost of DPPA, difficult purification).
Yield > 90% typical.[5][6]60-80% typical.
Safety Note Handling solid

(acute toxin).[2]
Avoids free azide ions, but DPPA is shock-sensitive.
Decision Matrix

Route A is selected as the standard protocol due to its operational simplicity and superior atom economy. Route B is reserved for cases where the benzyl halide is unstable or unavailable.

Part 3: Validated Experimental Protocol (Route A)

Objective: Synthesis of this compound via


 displacement.
Reaction Scheme & Mechanism

The reaction proceeds via a standard


 mechanism. The polar aprotic solvent (DMSO) solvates the sodium cation (

), leaving the azide anion (

) "naked" and highly nucleophilic to attack the benzylic carbon.

ReactionScheme SM 2-Iodobenzyl bromide (Electrophile) TS Transition State [SN2 Mechanism] SM->TS Reagent Sodium Azide (NaN3) (Nucleophile) Reagent->TS Product This compound (Target) TS->Product DMSO, RT, 4h Byproduct NaBr (Salt) TS->Byproduct

Figure 1: Mechanistic pathway for the nucleophilic substitution of 2-iodobenzyl bromide.

Step-by-Step Methodology

Reagents:

  • 2-Iodobenzyl bromide (1.0 equiv)

  • Sodium Azide (1.2 equiv)

  • Dimethyl sulfoxide (DMSO) [0.5 M concentration relative to substrate]

  • Quench: Water / Brine[7]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodobenzyl bromide (e.g., 2.97 g, 10 mmol) in DMSO (20 mL).

    • Note: DMSO is preferred over DMF for safety (lower toxicity) and rate enhancement, though DMF is acceptable.

  • Azidation: Add Sodium Azide (0.78 g, 12 mmol) in a single portion.

    • Caution:

      
       is acutely toxic.[2][3] Wear double nitrile gloves and use a fume hood.
      
  • Reaction: Seal the flask and stir at ambient temperature (20-25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide is usually less polar than the azide. Staining with

      
       or UV visualization is effective.
      
  • Quench & Workup:

    • Pour the reaction mixture slowly into ice-cold water (100 mL). This solubilizes the DMSO and excess

      
      .
      
    • Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

    • Critical Safety Step: Wash the combined organic layers with water (2 x 50 mL) to ensure complete removal of DMSO and residual sodium azide.

    • Wash with Brine (1 x 50 mL).

  • Drying & Concentration:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotary Evaporator) at < 30°C .

    • Warning: Do not heat the water bath above 40°C. Do not concentrate to absolute dryness if the product is to be stored; leaving a trace of solvent is safer.

Analytical Validation

The product is typically obtained as a pale yellow oil.[6]

  • Yield Expectation: 85% – 95%.

  • IR Spectroscopy (Neat): Look for the diagnostic strong, sharp peak at ~2100 cm⁻¹ (Azide asymmetric stretch). This confirms the presence of the

    
     group.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (d, 1H, Ar-H ortho to Iodine)
      
    • 
       7.40–7.00 (m, 3H, Ar-H)
      
    • 
       4.45 (s, 2H, Benzylic 
      
      
      
      ).
    • Note: The shift of the benzylic protons is distinct but subtle compared to the bromide precursor. The integration must be 2:1:3 relative to aromatic protons.

Part 4: Process Workflow & Safety Systems

This workflow diagram illustrates the critical control points (CCPs) for safety during the synthesis.

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup (Critical) PPE PPE Check: Double Gloves, Blast Shield Solvent Solvent Choice: DMSO (Avoid DCM) PPE->Solvent Mix Dissolve Substrate Add NaN3 (Solid) Solvent->Mix Stir Stir RT, 4-6h (Exothermic Check) Mix->Stir Quench Pour into Ice Water (Solubilize NaN3) Stir->Quench Extract Extract w/ Et2O Wash w/ Water x2 Quench->Extract Waste Aqueous Waste: Treat with Nitrous Acid (Deactivate Azide) Quench->Waste Separate Layers

Figure 2: Operational workflow highlighting safety checkpoints and waste management.

Waste Disposal (Deactivation)

The aqueous waste contains unreacted sodium azide. It must not be poured down the drain immediately.[3]

  • Collect aqueous waste in a designated container.

  • Treat with excess Sodium Nitrite (

    
    ) and slowly acidify with dilute Sulfuric Acid (
    
    
    
    ) in a fume hood to convert azide to benign
    
    
    and Nitrogen oxides (Nitrous acid quench).
  • Test with starch-iodide paper before disposal.

References

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition, 44(33), 5188–5240.

  • O'Neil, E. J., DiVittorio, K. M., & Smith, B. D. (2007).[7] General Procedure for the synthesis of benzyl azides. Organic Letters, 9(2), 199-202. (Referenced via ChemSpider Synthetic Pages).

  • Stanford University Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds. Stanford EHS.[1]

  • Richardson, A. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development, 13(2).

Sources

A Comparative Guide to the Purity Analysis of Synthesized 1-(azidomethyl)-2-iodobenzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Synthesized Intermediates

1-(azidomethyl)-2-iodobenzene is a valuable synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive azide group and an iodine atom, allows for its use in a variety of coupling reactions, such as "click" chemistry and transition metal-catalyzed cross-couplings, to construct complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1]

This guide focuses on the robust methodology of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the definitive purity assessment of this compound. We will explore the development of a stability-indicating HPLC method, its validation according to regulatory standards, and a comparative analysis with other common analytical techniques.

Synthesis and Potential Impurities of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a corresponding benzyl halide, such as 1-(bromomethyl)-2-iodobenzene, with an azide salt like sodium azide.[2][3]

Reaction Scheme:

Given this synthesis, potential process-related impurities that must be resolved and quantified include:

  • Starting Material: Unreacted 1-(bromomethyl)-2-iodobenzene.

  • Hydrolysis Product: 1-(hydroxymethyl)-2-iodobenzene, formed by the reaction of the benzyl halide with any residual water.

  • Dimeric Impurities: Formed through side reactions.

  • Reagent-derived impurities: Residual azide salts.

The Premier Choice: Reversed-Phase HPLC for Purity Determination

For non-volatile and thermally sensitive organic molecules like this compound, RP-HPLC is the analytical method of choice.[4][5] Its high resolving power, sensitivity, and quantitative accuracy make it superior for separating the target compound from structurally similar impurities.[5]

The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.[4] The hydrophobic nature of the iodobenzene moiety in the target molecule allows for strong retention on the C18 column, enabling effective separation from more polar or less retained impurities.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[6] The development of such a method is a regulatory requirement and often involves forced degradation studies.[7]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier in RP-HPLC.
Gradient Elution 50% B to 95% B over 20 minutesA gradient is necessary to elute the hydrophobic analyte and separate it from a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[4]
Column Temperature 30 °CEnsures reproducible retention times.
UV Detection 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical injections.
Sample Preparation Dissolve in Acetonitrile/Water (50:50)Ensures compatibility with the mobile phase.
Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Synthesized Product Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Solution Injection Inject Sample into HPLC System Dilution->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Final Purity Report Calculation->Report

Figure 1: HPLC Purity Analysis Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] This process provides a high degree of confidence in the accuracy and reliability of the results.

Table 2: Key Validation Parameters for HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.The analyte peak is well-resolved from all other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Forced Degradation Studies: Building a Stability-Indicating Method

Forced degradation studies are a critical component of developing a stability-indicating HPLC method.[6][11] By subjecting the synthesized this compound to harsh conditions, potential degradation products are generated. The HPLC method must then demonstrate the ability to separate these degradants from the parent compound.[12] A target degradation of 5-20% is generally considered appropriate.[7]

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 8 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

After each stress condition, the samples are diluted appropriately and analyzed by the proposed HPLC method to assess for degradation and the resolution of any new peaks.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1M HCl) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1M NaOH) Base->HPLC_Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (105°C) Thermal->HPLC_Analysis Photo Photolytic (UV/Vis Light) Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Method_Validation Validation as Stability- Indicating Method Peak_Purity->Method_Validation API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Figure 2: Forced Degradation Study Workflow.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard for this application, it is instructive to compare it with other analytical techniques.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile compounds.[5] Excellent for quantitative analysis.[13]Higher operational cost compared to TLC.[13]
GC-MS (Gas Chromatography-Mass Spectrometry)Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High separation efficiency for volatile compounds.[14] Provides structural information from mass spectra.Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte at high temperatures.[5][15]
TLC (Thin-Layer Chromatography)Separation on a thin layer of adsorbent material by a liquid mobile phase.Simple, rapid, and low-cost for qualitative assessment and reaction monitoring.Low resolution and sensitivity. Not suitable for accurate quantification.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for impurity identification.Not a separative technique. Low sensitivity for minor impurities. Primarily for qualitative analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry)Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and specificity.[16] Can identify unknown impurities by their mass-to-charge ratio.[17]Higher cost and complexity compared to HPLC-UV.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a validated, stability-indicating RP-HPLC method is the most robust and reliable choice. It offers the necessary resolution, sensitivity, and quantitative accuracy to ensure the quality of this critical synthetic intermediate. While techniques like GC-MS and LC-MS have their specific advantages, particularly in impurity identification, HPLC with UV detection remains the cornerstone for routine quality control and purity certification in a drug development setting. The implementation of forced degradation studies is essential to challenge the method's specificity and confirm its suitability for stability testing, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Kłys, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 206, 114300. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • ResearchGate. (2024). Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. Available at: [Link]

  • Rhee, Y., & Park, J. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines.
  • ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Available at: [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Available at: [Link]

  • ResearchGate. (n.d.). Benzyl Azide. Available at: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Michal, D., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 206, 114300. Available at: [Link]

  • Michalke, B. (2002). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. Analytical and Bioanalytical Chemistry, 372(3), 448-53. Available at: [Link]

  • Sridhar, M., et al. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. Journal of Applied Pharmaceutical Science, 13(05), pp. 001-011.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Khan, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4359. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Kłys, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 206, 114300. Available at: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
  • ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available at: [Link]

  • Goger, B., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

Sources

Spectroscopic comparison of 1-(azidomethyl)-2-iodobenzene and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1-(azidomethyl)-2-iodobenzene compared to its primary precursor, 1-(bromomethyl)-2-iodobenzene. It is designed for researchers requiring rigorous identification standards for "Click Chemistry" intermediates.

Executive Summary

This compound (also known as 2-iodobenzyl azide) is a bifunctional building block critical for generating 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its utility lies in the orthogonal reactivity of the ortho-iodo group, which remains available for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) after the triazole formation.

The synthesis typically proceeds via nucleophilic substitution (


) of 1-(bromomethyl)-2-iodobenzene  (2-iodobenzyl bromide). Objective verification of this transformation relies on distinct spectroscopic shifts—specifically the upfield migration of the benzylic methylene signal in 

H NMR and the appearance of a diagnostic azide stretching frequency in IR.

Synthetic Pathway & Mechanistic Logic

The transformation is a classic


 reaction where the azide anion (

) displaces the bromide leaving group. The reaction is driven by the high nucleophilicity of the azide ion in polar aprotic solvents (DMSO or DMF).
Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Iodobenzyl Alcohol Bromination Step 1: Bromination (PBr3 or CBr4/PPh3) Target: 2-Iodobenzyl Bromide Start->Bromination Activation Azidation Step 2: Azidation (NaN3, DMSO, RT) Target: 2-Iodobenzyl Azide Bromination->Azidation Nucleophilic Subst. (SN2) Workup Workup & Isolation (H2O quench, Et2O extract) Azidation->Workup Purification

Figure 1: Step-wise synthetic workflow from alcohol precursor to the final azide target.[1][2][3][4]

Spectroscopic Benchmarking

This section objectively compares the target molecule against its bromide precursor. The data below serves as a "self-validating" system for reaction monitoring.

A. Infrared Spectroscopy (IR)

IR is the most immediate qualitative tool for monitoring this reaction. The formation of the azide is binary: the peak is either present or absent.

Feature1-(bromomethyl)-2-iodobenzene (Precursor)This compound (Target)Diagnostic Note
Azide Stretch (

)
Absent ~2090 – 2110 cm⁻¹ Strong, sharp peak. Definitive proof of functional group installation.
C-Br Stretch ~600 – 700 cm⁻¹ (Weak)AbsentOften obscured in the fingerprint region; less reliable for monitoring.
B. Nuclear Magnetic Resonance ( H NMR)

The benzylic methylene protons (


) provide the most sensitive quantitative measure of conversion. The replacement of Bromine (electronegative) with the Azide group results in a distinct upfield shift  (shielding effect).

Predicted Chemical Shifts (CDCl₃, 400 MHz):

Proton EnvironmentPrecursor Shift (

ppm)
Product Shift (

ppm)

(Shift)
Benzylic (

)
~4.60 – 4.70 ppm ~4.40 – 4.50 ppm ~0.2 ppm Upfield
Aromatic (Ar-H) 6.9 – 7.9 ppm6.9 – 7.9 ppmMinimal change, complex multiplet pattern maintained.

Note on Causality: The shift occurs because the azide group is slightly less electron-withdrawing by induction compared to bromine, and exhibits different anisotropy. The ortho-iodo substituent exerts a deshielding effect on both species compared to unsubstituted benzyl derivatives (which typically appear at ~4.5 ppm for bromide and ~4.3 ppm for azide).

C. Carbon NMR ( C NMR)

C NMR provides the most dramatic confirmation of the carbon skeleton's electronic environment change.
Carbon EnvironmentPrecursor Shift (

ppm)
Product Shift (

ppm)
Diagnostic Note
Benzylic (

)
~33.0 – 34.0 ppm ~54.0 – 55.0 ppm ~20 ppm Downfield

Critical Insight: Unlike the proton spectrum where the signal moves upfield, the carbon signal for the methylene group attached to the azide moves significantly downfield (deshielded) relative to the bromide. This ~20 ppm shift is unambiguous proof of substitution.

Detailed Experimental Protocol

Safety Warning: Organic azides can be explosive. Maintain a Carbon/Nitrogen ratio (C/N) > 3. For 2-iodobenzyl azide (


), the ratio is 7:3 (2.33), which is borderline. Handle in small scales (<1g), use a blast shield, and store in the dark.
Protocol: Synthesis of this compound
  • Preparation: In a fume hood, dissolve 1-(bromomethyl)-2-iodobenzene (1.0 equiv, e.g., 297 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Why DMSO? It accelerates

      
       reactions by solvating the cation (
      
      
      
      ) while leaving the azide anion "naked" and highly reactive.
  • Azidation: Add Sodium Azide (

    
    ) (1.5 equiv, 97.5 mg, 1.5 mmol) in a single portion.
    
    • Caution: Reaction is slightly exothermic.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc).[2][5] The azide is typically more polar than the bromide but less polar than the alcohol. Stain with Ninhydrin (azides do not stain well, but UV activity will remain) or use IR on a mini-workup aliquot.

  • Workup:

    • Dilute carefully with cold water (15 mL) to dissolve excess salts.

    • Extract with Diethyl Ether (

      
      ). Do not use chlorinated solvents (DCM) if waste disposal is strictly regulated for azides, though DCM is chemically compatible.
      
    • Wash combined organics with Brine (

      
      ) to remove DMSO.
      
    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure at room temperature . Do not heat above 40°C.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

    • Result: Colorless to pale yellow oil.

References

  • Yadav, D., et al. (2019). Highly regioselective and sustainable solar click reaction. Royal Society of Chemistry (RSC) Advances. (Provides NMR data for analogous ortho-substituted benzyl azides). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-Bromo-2-iodobenzene Compound Summary. (Precursor data). Available at: [Link]

Sources

Reactivity comparison between ortho, meta, and para isomers of iodobenzyl azide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the ortho- , meta- , and para- isomers of iodobenzyl azide , focusing on their reactivity profiles in "Click Chemistry" (CuAAC) and palladium-catalyzed cross-coupling.

Executive Summary

Iodobenzyl azides (


) are high-value bifunctional building blocks in drug discovery and chemical biology. They possess two distinct reactive handles:[1]
  • The Azide (

    
    ):  Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
    
  • The Aryl Iodide (

    
    ):  A premium electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
    

While the electronic influence of the iodine atom is subtle, the positional isomerism (ortho, meta, para) dictates the steric environment of the azide and the geometry of the final conjugate. This guide analyzes these differences to aid in linker design and library synthesis.

Structural & Physical Comparison

The three isomers differ primarily in the spatial arrangement of the iodine atom relative to the azidomethyl group. This affects the hydrodynamic volume and accessibility of the azide.

FeatureOrtho- (2-iodo) Meta- (3-iodo) Para- (4-iodo)
Structure 1,2-substitution1,3-substitution1,4-substitution
Steric Hindrance High (Proximal Iodine)LowMinimal
Symmetry



Electronic Effect Inductive (

) dominant
Inductive (

)
Inductive + Resonance
Physical State Typically Oil / Low MP SolidOilSolid (Highest MP)
C/N Ratio 2.33 (Requires Cold Storage)2.332.33

Note on Safety: All three isomers have a Carbon/Nitrogen (C/N) ratio of ~2.3. According to the "Rule of Six," they are relatively stable but should be stored at -20°C and protected from light to prevent decomposition or iodine liberation.

Reactivity Profile: CuAAC (Click Chemistry)

The Copper-Catalyzed Azide-Alkyne Cycloaddition is the primary application for these molecules.

Electronic Effects

The electronic nature of the benzyl azide has a negligible effect on the rate of CuAAC reactions. Unlike the alkyne component, where electron-deficient groups accelerate the reaction, the azide's nucleophilicity is sufficiently high in all three isomers.

  • Conclusion: Meta and Para isomers exhibit nearly identical reaction kinetics (

    
    ).
    
Steric Effects (The Ortho Effect)

The ortho-isomer presents a unique challenge. The bulky iodine atom at the 2-position can sterically interfere with the formation of the copper-azide-alkyne metallacycle intermediate.

  • Impact: Reaction rates for ortho-iodobenzyl azide are typically slower than meta or para isomers, particularly when using bulky ligands (e.g., TBTA, THPTA) on the copper catalyst.

  • Mitigation: To achieve quantitative yields with the ortho-isomer, increase the catalyst loading (1-5 mol%) or reaction time.

Mechanism Visualization

The following diagram illustrates the CuAAC pathway and where the ortho-iodine steric clash occurs.

CuAAC_Mechanism Start Iodobenzyl Azide (Ortho/Meta/Para) Complex Cu-Acetylide-Azide Complex Start->Complex + Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Complex Alkyne Terminal Alkyne Alkyne->Complex TS Metallacycle TS (Steric Clash for Ortho) Complex->TS Rate Determining Step Product 1,4-Triazole Product TS->Product Reductive Elimination Product->Cu_Cat Catalyst Regeneration

Figure 1: Catalytic cycle of CuAAC. The 'Metallacycle TS' is the point where ortho-substitution can introduce steric strain, slowing the reaction.

Orthogonal Reactivity: Palladium Cross-Coupling

The iodine handle allows for orthogonal functionalization. The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, making these isomers excellent candidates for Suzuki-Miyaura or Sonogashira couplings.

Chemoselectivity
  • Azide Stability: The azide group is generally stable under standard Pd-coupling conditions (mild base,

    
    ). However, phosphine ligands can potentially reduce azides via the Staudinger reaction if temperatures are too high.
    
  • Recommendation: Perform the CuAAC reaction first . The resulting triazole is chemically inert and withstands the harsh conditions of subsequent cross-coupling reactions.

Positional Geometry

The choice of isomer dictates the vector of the new bond:

  • Para (1,4): Linear extension. Ideal for rigid linkers or PROTACs where length is key.

  • Meta (1,3): Kinked geometry. Useful for macrocyclization or inducing turns.

  • Ortho (1,2): U-turn geometry. often used to constrain conformation, but can suffer from steric hindrance during the coupling step itself.

Experimental Protocols

Synthesis of Iodobenzyl Azides (General Protocol)

This protocol works for all three isomers (


) starting from the corresponding iodobenzyl bromide.

Reagents: Iodobenzyl bromide (1.0 equiv), Sodium Azide (1.5 equiv), DMSO (0.5 M).

  • Dissolution: Dissolve iodobenzyl bromide in DMSO at room temperature.

  • Azidation: Add sodium azide (

    
    ) in a single portion. Caution: Exothermic.
    
  • Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Dilute with water (5x volume). Extract with diethyl ether or ethyl acetate (

    
    ).
    
  • Wash: Wash combined organics with brine (

    
    ) to remove residual DMSO.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Yield: Typically >90%.[3]

    • Purity: Usually sufficient for use without chromatography.

Kinetic Comparison Assay (CuAAC)

To empirically determine the reactivity difference in your specific system:

  • Setup: Prepare 3 vials with 1.0 equiv of o-, m-, and p- iodobenzyl azide.

  • Cocktail: Add 1.0 equiv Phenylacetylene, 5 mol%

    
    , and 10 mol% Sodium Ascorbate in 
    
    
    
    (1:1).
  • Monitoring: Analyze aliquots by HPLC or LC-MS at

    
     mins.
    
  • Data Analysis: Plot conversion vs. time.

    • Expectation: Para

      
       Meta > Ortho.
      

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: Divergent Pathways Start Iodobenzyl Bromide (Isomer Specific) Reagent NaN3 / DMSO RT, 4 hrs Start->Reagent Intermediate Iodobenzyl Azide Reagent->Intermediate PathA Path A: Click First (Recommended) Intermediate->PathA PathB Path B: Coupling First (Risk of Staudinger red.) Intermediate->PathB Final Bifunctionalized Product PathA->Final 1. CuAAC 2. Pd-Coupling PathB->Final 1. Pd-Coupling 2. CuAAC

Figure 2: Synthesis and divergent application workflows. Path A is preferred to maintain azide integrity.

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[4]2005 , 127, 210-216.[4]

  • Steric Effects in Click Chemistry: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev.2010 , 39, 1302-1315.

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed.2005 , 44, 5188-5240.

  • Orthogonal Functionalization: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chem. Rev.2008 , 108, 2952–3015.

  • General Synthesis of Benzyl Azides: Alvarez, S. G., & Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis1997 , 1997(04), 413-414.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 1-(Azidomethyl)-2-iodobenzene

[1]

Document Control:

  • Subject: Deactivation and Disposal of Benzylic Aryl Azides

Part 1: Hazard Profile & Risk Assessment

Before initiating any disposal procedure, you must understand the specific energetic profile of 1-(Azidomethyl)-2-iodobenzene.[1] This is not generic "chemical waste"; it is a high-energy density material (HEDM) precursor.

Molecular Energetics Analysis

The safety of an organic azide is often estimated using the Carbon/Nitrogen (




For this compound (


):
  • Ratio:

    
    
    

CRITICAL INSIGHT: This molecule falls below the standard safety threshold of 3.[2] While the heavy iodine atom acts as a "heat sink" (lowering the energy per unit mass), the benzylic position of the azide group adds instability. This compound must be treated as potentially explosive and shock-sensitive.

Specific Hazards[3]
  • Shock Sensitivity: The benzylic C-N bond is weaker than an aryl C-N bond. Avoid metal spatulas; use Teflon or wood.

  • Incompatibility:

    • Acids: Contact with strong acids releases Hydrazoic Acid (

      
      ) , a highly toxic and explosive gas.
      
    • Heavy Metals (Cu, Pb): Formation of heavy metal azides (e.g., in copper plumbing) creates primary explosives.

    • Halogenated Waste: The presence of Iodine requires the final waste stream to be classified as "Halogenated Organic."

Part 2: Decision Matrix (Pre-Operational Check)

Do not proceed blindly. Use this decision matrix to determine the correct workflow.

DisposalDecisionStartAssessment: this compoundStatePhysical State?Start->StateSolidSolid / PureState->SolidSolutionIn SolutionState->SolutionCrystalsAre crystals visibleon container threads?Solid->CrystalsQuantQuantify ConcentrationSolution->QuantBombSquadSTOP: Do Not Touch.Contact EHS / Bomb Squad.Crystals->BombSquadYesDissolveDissolve gently in THF(Remote/Shielded)Crystals->DissolveNoDissolve->QuantProtocolProceed to StaudingerDeactivation ProtocolQuant->Protocol

Figure 1: Operational decision matrix for initial assessment. Note the critical stop point for crystallized material.

Part 3: Deactivation Protocol (Staudinger Reduction)

The safest method for deactivating organic azides in the laboratory is the Staudinger Reduction . Unlike acid hydrolysis (which generates


Reaction Logic:

Reagent Stoichiometry Table

Target Molecule MW: 259.05 g/mol

ComponentRoleEquivalentsNotes
This compound Target1.0Limiting Reagent
Triphenylphosphine (

)
Reducing Agent1.5 - 2.0Excess ensures complete quenching.[1]
Tetrahydrofuran (THF) Solvent~10 mL / gSolubilizes both reactants.[1]
Water (

)
HydrolysisExcessAdded in Step 2 to cleave the intermediate.[1]
Step-by-Step Procedure

PPE Requirements: Blast shield, nitrile gloves (double), lab coat, safety goggles. Work strictly in a fume hood.

  • Preparation:

    • Dissolve the azide waste in THF. If the waste is already in a compatible organic solvent (DCM, Toluene), you may proceed, but THF is preferred for solubility of the phosphine oxide byproduct.

    • Senior Scientist Note: Ensure the container is vented.[2][3][4][5][6] Nitrogen gas will be generated.

  • Primary Quenching (Nitrogen Release):

    • Slowly add solid Triphenylphosphine (

      
      )  to the stirred azide solution.
      
    • Observation: You will see bubbling (

      
       gas). This is the formation of the phosphazide intermediate.
      
    • Control: Add

      
       in portions to manage gas evolution and mild exotherm.
      
    • Stir at room temperature for 2 hours until bubbling ceases.

  • Hydrolysis:

    • Add Water (approx. 10% of total volume) to the reaction mixture.

    • Stir for an additional 1-2 hours. This hydrolyzes the iminophosphorane intermediate into the amine (2-iodobenzylamine) and Triphenylphosphine oxide.

  • Validation (The "Trust but Verify" Step):

    • Take a small aliquot.

    • TLC/IR Check: Spot on a TLC plate or run an IR.

    • Success Criteria: Complete disappearance of the azide peak at ~2100 cm⁻¹ (IR) or the starting material spot (TLC).

  • Final Disposal:

    • The mixture now contains: 2-iodobenzylamine,

      
       oxide, THF, and water.
      
    • Bin: Transfer to Halogenated Organic Waste .

    • Labeling: "Quenched Azide Waste - Contains Iodinated Amines and Phosphine Oxide."

Part 4: Mechanism of Action

Understanding why we use this protocol builds trust in the safety of the procedure.

StaudingerMechanismAzideAzide(R-N3)TransitionPhosphazideIntermediateAzide->TransitionNucleophilicAttackPPh3PPh3PPh3->TransitionN2N2 Gas(Bubbles)Transition->N2IminoIminophosphorane(R-N=PPh3)Transition->Imino- N2AmineAmine(R-NH2)Imino->Amine+ H2OTPPOO=PPh3(Solid Waste)Imino->TPPOWaterH2O(Hydrolysis)Water->Amine

Figure 2: The Staudinger Reduction mechanism.[1] Note that nitrogen gas is the only volatile byproduct, making this chemically safer than acid methods.

Part 5: Emergency Procedures (Spills)

If this compound is spilled before quenching:

  • Evacuate: Clear the immediate area.

  • Do NOT Absorb with Paper: Paper towels increase friction sensitivity when dry.

  • Chemical Neutralization:

    • Cover the spill gently with a solution of 10% Triphenylphosphine in DCM .

    • Allow to sit wet for 30 minutes.

  • Cleanup: Absorb the wet, deactivated slurry with inert absorbent (vermiculite or sand).

  • Disposal: Place in a container labeled "Deactivated Azide Spill Debris (Halogenated)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Kappe, C. O., & Dallinger, D. (2009). Controlled Microwave Heating in Modern Organic Synthesis. (Referencing Azide Safety). Wiley-VCH.
  • University of California, Berkeley. (2023). Safe Storage and Handling of Organic Azides. EH&S Guidelines. [Link]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta.[4] (Foundational Chemistry).[7] [Link]

Personal Protective Equipment & Handling Guide: 1-(Azidomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: HIGH | Hazard Class: Energetic / Acute Toxic

Executive Safety Assessment: The "Rule of Three"

As a Senior Application Scientist, I must immediately draw your attention to the structural instability of this compound. Before you even select a glove, you must understand the Carbon-to-Nitrogen (C/N) Ratio , which is the primary predictor of explosive potential in organic azides.

Calculated Risk for 1-(Azidomethyl)-2-iodobenzene (


): 
  • 
     (Carbon Atoms):  7
    
  • 
     (Nitrogen Atoms):  3
    
  • Ratio (

    
    ): 
    
    
    

Scientific Verdict: The safety threshold for isolation is a ratio


. With a ratio of 2.33 , this compound is energetically unstable . It possesses a high potential for explosive decomposition if subjected to heat, light, or mechanical shock (friction).[1]
  • Directive: Do not store pure material in quantities >1g. Store as a dilute solution (<0.5 M) whenever possible.

Hierarchy of Defense

PPE is your last line of defense. For this compound, Engineering Controls are the primary barrier against blast fragmentation.

HierarchyOfControls cluster_PPE PPE Components Level1 1. ELIMINATION/SUBSTITUTION (Isolate in situ only if possible) Level2 2. ENGINEERING CONTROLS (Blast Shield + Fume Hood) Level1->Level2 If isolation required Level3 3. ADMINISTRATIVE CONTROLS (No metal tools, <0.5M conc.) Level2->Level3 Level4 4. PPE (Shielding the operator) Level3->Level4 Gloves Gloves: Double Nitrile or Laminate Level4->Gloves Eyes Eyes: Goggles + Face Shield Level4->Eyes Body Body: Nomex/Fire-Resistant Coat Level4->Body

Figure 1: The Hierarchy of Defense prioritizes blast containment over personal gear.

Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient. The presence of the iodine atom facilitates skin absorption, while the azide group presents a flash-fire/blast hazard.

PPE CategoryRequirementScientific Rationale
Hand Protection Primary: Silver Shield® (Laminate) Alternative: Double Nitrile (Outer: 8 mil, Inner: 4 mil)Iodinated aromatics can permeate nitrile over time. Silver Shield offers the broadest chemical resistance. If dexterity requires nitrile, double-gloving provides a "sacrificial" outer layer and visual breach detection.
Eye & Face Chemical Splash Goggles + Face Shield Safety glasses will not protect against shrapnel from a glass vessel explosion. A face shield is mandatory when working with >500mg of material.
Body Defense Flame-Resistant (FR) Lab Coat (Nomex) Azide decomposition can release sudden high heat (flash fire). Synthetic blends (polyester) can melt onto skin; FR cotton or Nomex is required.
Respiratory Fume Hood (Sash at minimal height) Volatility is moderate, but

(hydrazoic acid) evolution is a risk if accidental acidification occurs. Do not rely on N95 masks.
Operational Protocol: The "Soft Handling" Workflow

Critical Constraint: Never use metal spatulas (especially copper, lead, or brass). Azides react with transition metals to form heavy metal azides, which are highly shock-sensitive primary explosives.

Step-by-Step Handling Workflow
  • Preparation:

    • Inspect all glassware under bright light. Discard any vessel with chips or scratches (stress points for explosion).

    • Select Teflon or polypropylene spatulas .

    • Prepare a "Quench Station" (see Section 6) before starting the reaction.

  • Synthesis/Usage:

    • Maintain reaction temperature < 40°C.

    • Use a blast shield for all rotary evaporation steps.

    • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can form di/tri-azidomethane (extremely explosive) over long periods with excess azide sources.[2]

  • Spill Response (Small Scale < 10mL):

    • Do NOT scrub. Friction triggers detonation.

    • Cover spill gently with absorbent pads.[3][4]

    • Soak pads with a pH > 9 buffer (to prevent acid hydrolysis).

    • Pick up pads with tongs and place in a dedicated hazardous waste bag.

HandlingWorkflow Start Start: Inspect Glassware Weigh Weighing: Plastic Tools ONLY No Metal Start->Weigh Visual Check React Reaction: Behind Blast Shield Temp < 40°C Weigh->React Dilute (<0.5M) Quench Disposal: Chemical Kill (Staudinger) React->Quench Immediate

Figure 2: Operational workflow emphasizing material compatibility and immediate quenching.

Disposal Protocol: The "Chemical Kill"

Never dispose of active organic azides down the drain or in general solvent waste bins. You must chemically deactivate the azide functionality using the Staudinger Reduction method. This converts the explosive azide into a stable amine.

Validated Quenching Procedure (Staudinger Method)

Use this protocol for waste solutions or residual material.

  • Dissolve: Dilute the azide waste in Tetrahydrofuran (THF).

  • Add Reductant: Slowly add Triphenylphosphine (

    
    )  (1.5 equivalents relative to estimated azide).
    
    • Observation: Evolution of Nitrogen gas (

      
      ) bubbles indicates the reaction is working.[5]
      
  • Add Water: Add a small amount of water to hydrolyze the intermediate.

  • Wait: Stir at room temperature for 2-4 hours until bubbling ceases.

  • Disposal: The resulting mixture contains the corresponding benzyl amine and triphenylphosphine oxide. This can now be safely disposed of in the standard "Organic Waste" stream.

References
  • University of Bristol School of Chemistry. General Safety Precautions for Work with Azides. Retrieved from [Link]

  • B. S. Bräse, et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition.[1] [Link]

  • University of California, Santa Cruz. Standard Operating Procedure: Organic Azides.[Link]

  • Organic Chemistry Portal. Staudinger Reaction Mechanism and Protocols.[Link][6]

Sources

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